Hematoporphyrin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMKBSOIPKRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6033-50-7, 17471-45-3, 17696-69-4 | |
| Record name | Hematoporphyrin monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Haematoporphyrin dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEMATOPORPHYRIN MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9KB28OL6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Hematoporphyrin Hydrochloride Photodynamic Activity
Fundamental Photophysical Processes of Hematoporphyrin (B191378) Activation
The journey of hematoporphyrin from a benign molecule to a potent cytotoxic agent begins with the absorption of light energy. This process triggers a cascade of photophysical events, ultimately leading to the generation of reactive oxygen species (ROS).
Ground State to Excited Singlet State Transition
In its ground state (S₀), the electrons in the hematoporphyrin molecule occupy the lowest available energy levels. Upon irradiation with light of a specific wavelength, typically in the visible region of the electromagnetic spectrum, the molecule absorbs a photon. This absorption of energy elevates an electron from the ground state to a higher energy, excited singlet state (S₁). This transition is a rapid process, occurring on the femtosecond timescale. The S₁ state is, however, short-lived.
Intersystem Crossing to Triplet State
From the excited singlet state (S₁), the hematoporphyrin molecule can return to the ground state via fluorescence or non-radiative decay. However, a crucial pathway for its photodynamic activity is intersystem crossing (ISC), a spin-forbidden transition to the lower-energy, but much longer-lived, excited triplet state (T₁). core.ac.ukresearchgate.net The efficiency of this process is described by the intersystem crossing quantum yield (Φ_T). The triplet state is paramount in PDT because its extended lifetime allows for interaction with surrounding molecules, particularly molecular oxygen. core.ac.uk
Table 1: Intersystem Crossing Quantum Yield of Hematoporphyrin
| Solvent | Intersystem Crossing Quantum Yield (Φ_T) | Reference |
|---|---|---|
| Acetone | 0.55 | core.ac.uk |
| Ethanol | 0.53 | core.ac.uk |
| Methanol | Not specified |
This table presents the efficiency of the transition from the excited singlet state to the excited triplet state for hematoporphyrin in different organic solvents.
Energy Transfer Pathways and Reactive Oxygen Species (ROS) Generation
Once in the excited triplet state, hematoporphyrin can initiate two primary types of photoreactions, both of which result in the production of cytotoxic reactive oxygen species (ROS). These reactions are classified as Type I and Type II. worldscientific.com
In the Type I pathway, the excited triplet state of hematoporphyrin (³Hp*) directly interacts with a substrate molecule, such as a lipid, protein, or nucleic acid. This interaction typically involves the transfer of an electron or a hydrogen atom, leading to the formation of radical ions or free radicals. These highly reactive radical species can then react with molecular oxygen to produce other ROS, such as superoxide (B77818) anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). The Type I mechanism is favored in environments with high substrate concentrations and lower oxygen levels.
The Type II pathway is often considered the predominant mechanism in PDT. In this process, the excited triplet hematoporphyrin (³Hp*) transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen molecule to its highly reactive, but short-lived, singlet state (¹O₂). worldscientific.comnih.gov Singlet oxygen is a potent oxidizing agent that can readily damage a wide range of biological molecules. The efficiency of singlet oxygen production is quantified by the singlet oxygen quantum yield (Φ_Δ). nih.gov
Table 2: Singlet Oxygen Quantum Yield of Hematoporphyrin in Various Solvents
| Solvent | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference(s) |
|---|---|---|
| Methanol | 0.64 | nih.gov |
| Ethanol | 0.57 | iaea.org |
| Water (pH 7.4, monomer) | 0.64 | nih.gov |
| Water (pH 7.4, dimer) | 0.11 | nih.gov |
| Acetone | 0.64 | core.ac.uk |
| Dimethylformamide (DMF) | 0.61 ± 0.03 (for HiPorfin, a hematoporphyrin derivative) | worldscientific.comresearchgate.net |
This table showcases the efficiency of singlet oxygen generation by hematoporphyrin in different environments. The quantum yield can be significantly influenced by the solvent and the aggregation state of the photosensitizer.
Molecular and Cellular Consequences of Photosensitization
The generation of ROS, primarily through Type I and Type II photoreactions, leads to a cascade of damaging events at the molecular and cellular levels. worldscientific.com The specific consequences depend on the subcellular localization of the hematoporphyrin and the type of ROS produced.
The highly reactive nature of singlet oxygen and other ROS results in the oxidation of essential biomolecules. Lipids in cellular membranes are particularly susceptible, leading to lipid peroxidation, which disrupts membrane integrity and function. Proteins can undergo oxidation of amino acid residues, cross-linking, and denaturation, leading to enzyme inactivation and disruption of cellular signaling pathways. Nucleic acids, particularly guanine (B1146940) bases, can also be oxidized, potentially leading to DNA damage and mutations.
At the cellular level, this molecular damage manifests in various ways. Damage to the plasma membrane can lead to increased permeability and loss of cellular homeostasis. Mitochondrial damage is a common consequence of hematoporphyrin-mediated PDT, resulting in the disruption of cellular respiration and the release of pro-apoptotic factors. Lysosomal damage can release hydrolytic enzymes into the cytoplasm, causing further cellular degradation. Ultimately, the cumulative damage triggers cell death pathways, including apoptosis and necrosis, leading to the destruction of targeted pathological tissues.
Induction of Oxidative Stress and Cellular Damage
The cornerstone of hematoporphyrin hydrochloride's photodynamic action is the generation of reactive oxygen species (ROS), including singlet oxygen and various free radicals. patsnap.comnih.gov This onslaught of ROS induces a state of severe oxidative stress within target cells. patsnap.com The highly reactive nature of these species leads to widespread, non-specific damage to critical cellular components.
Lipid peroxidation, a key indicator of oxidative damage, compromises the integrity of cellular and organellar membranes. tandfonline.comnih.gov This process can disrupt membrane fluidity, inactivate membrane-bound enzymes, and alter permeability. tandfonline.com Proteins are also susceptible to oxidative modification, which can lead to conformational changes, loss of function, and aggregation. Furthermore, oxidative damage to DNA can result in strand breaks and base modifications, contributing to cytotoxicity. nih.gov
Research has demonstrated that photo-treatment with porphyrins leads to a significant depletion of glutathione (B108866) (GSH), a critical intracellular antioxidant, and the inactivation of protective enzymes such as glutathione reductase and glutathione peroxidase. nih.gov This depletion of the cell's antioxidant defenses exacerbates the oxidative damage inflicted by the photodynamic action of this compound.
Triggering of Regulated Cell Death Pathways
The cellular damage instigated by this compound-mediated PDT is not merely a passive process of destruction but actively engages the cell's own machinery for regulated cell death. The primary modes of cell death induced are apoptosis and necrosis, with autophagy also playing a role. nih.govmdpi.comnih.gov The specific pathway activated can depend on factors such as the photosensitizer concentration, light dose, and the targeted cell type. mdpi.com
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a major outcome of PDT with this compound. nih.govnih.gov This is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov The induction of apoptosis is a key mechanism for the selective elimination of tumor cells. nih.govplos.org
A central mechanism in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov this compound-PDT has been shown to trigger caspase-dependent apoptotic pathways. nih.govplos.org This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov
The intrinsic pathway is often initiated by intracellular stress, such as the oxidative damage caused by PDT. mdpi.com This leads to the activation of initiator caspases, like caspase-9, which in turn activate executioner caspases, such as caspase-3. nih.govplos.org The extrinsic pathway is triggered by the binding of extracellular death ligands to their corresponding cell surface receptors, leading to the activation of initiator caspase-8, which then also activates executioner caspases. nih.govmdpi.com Ultimately, the activation of executioner caspases leads to the cleavage of key cellular proteins and the dismantling of the cell. nih.gov Studies have shown that treatment with a pan-caspase inhibitor can rescue cells from PDT-induced death, confirming the critical role of caspases. plos.org
| Pathway Component | Role in Apoptosis | Reference |
| Caspase-9 | Initiator caspase in the intrinsic pathway. | nih.govplos.org |
| Caspase-3 | Executioner caspase, cleaves cellular substrates. | nih.govplos.org |
| Caspase-8 | Initiator caspase in the extrinsic pathway. | plos.orgnih.gov |
| Bax | Pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization. | nih.govnih.gov |
| Bcl-2 | Anti-apoptotic protein that inhibits apoptosis. | nih.govnih.gov |
| Cytochrome c | Released from mitochondria, activates Apaf-1 and caspase-9. | nih.govdovepress.com |
The mitochondria are a primary target of this compound during PDT. nih.govnih.gov A key event in the intrinsic pathway of apoptosis is the alteration of the mitochondrial membrane potential (ΔΨm). nih.govspandidos-publications.com PDT with this compound has been shown to cause a significant decrease in ΔΨm. nih.govspandidos-publications.com
This disruption of the mitochondrial membrane potential is closely linked to the opening of the mitochondrial permeability transition pore (PTP). nih.gov The oxidative stress generated by PDT can modulate the PTP, and its opening leads to the uncoupling of the respiratory chain, swelling of the mitochondrial matrix, and the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. nih.gov One of the most critical of these factors is cytochrome c, which, once in the cytosol, participates in the formation of the apoptosome and the activation of caspase-9. nih.govdovepress.com
Necrosis and Autophagy Mechanisms
While apoptosis is a prominent form of cell death induced by this compound-PDT, necrosis and autophagy also contribute to its therapeutic effect. nih.govnih.gov Necrosis is a form of unregulated cell death characterized by cell swelling, membrane rupture, and the release of cellular contents, which can provoke an inflammatory response. nih.gov In the context of PDT, necrosis can occur under conditions of high-intensity treatment or in cells that have a compromised apoptotic machinery. plos.org
Autophagy is a cellular process of "self-eating" where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation. nih.gov Autophagy can have a dual role in cancer therapy, sometimes promoting cell survival and other times contributing to cell death. mdpi.comresearchgate.net In the context of this compound-PDT, autophagy has been observed, and its interplay with apoptosis is complex. nih.gov For instance, the PI3K/AKT/mTOR signaling pathway, a key regulator of autophagy, has been shown to be inhibited by hematoporphyrin derivative-PDT. nih.gov The relationship between these cell death pathways is intricate, with the final outcome depending on the specific cellular context and treatment parameters.
Damage to Subcellular Organelles
The photodynamic action of this compound is not confined to a single cellular location but results in damage to multiple subcellular organelles. nih.gov The specific site of initial damage is largely determined by the subcellular localization of the photosensitizer at the time of light irradiation. mdpi.com
Mitochondrial Targeting and Dysfunction
Mitochondria are primary targets for hematoporphyrin-mediated photodynamic therapy (PDT). scispace.comtandfonline.com The cationic nature of certain porphyrin derivatives can facilitate their accumulation within the mitochondria, driven by the negative mitochondrial membrane potential. researchgate.net
Upon photoactivation, hematoporphyrin localized within the mitochondria generates ROS, leading to a series of detrimental events. spandidos-publications.comresearchgate.net A key consequence is the disruption of the mitochondrial membrane potential. spandidos-publications.com Studies have shown a significant decrease in mitochondrial membrane potential following PDT with hematoporphyrin. spandidos-publications.com This dysfunction is a critical step in initiating apoptosis, or programmed cell death. nih.gov
The damage to mitochondria triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. nih.gov This release activates a cascade of caspases, a family of proteases that execute the apoptotic process. nih.gov Specifically, the activation of caspase-9 and caspase-3 has been observed in cells undergoing apoptosis induced by hematoporphyrin-mediated PDT. nih.gov
Furthermore, the generation of ROS within the mitochondria can lead to oxidative stress, overwhelming the cell's antioxidant defense mechanisms. researchgate.net This oxidative stress contributes to mitochondrial dysfunction and further promotes the apoptotic cascade. researchgate.net Research has demonstrated that inhibiting mitochondrial ROS can attenuate the therapeutic effect of PDT, highlighting the central role of mitochondrial damage in this process. researchgate.net
Table 1: Research Findings on this compound and Mitochondrial Dysfunction in PDT
| Finding | Observation | Reference |
| Decreased Mitochondrial Membrane Potential | A significant decrease in mitochondrial membrane potential was observed in U87 glioma cells after treatment with hematoporphyrin and light. | spandidos-publications.com |
| Cytochrome c Release | Hematoporphyrin monomethyl ether-PDT induced the release of cytochrome c from mitochondria into the cytoplasm in canine breast cancer cells. | nih.gov |
| Caspase Activation | Increased activities of caspase-9 and caspase-3 were detected in canine breast cancer cells following HMME-PDT. | nih.gov |
| ROS Generation | PDT with hematoporphyrin induced the production of reactive oxygen species in U87 glioma cells. | spandidos-publications.com |
| Role of Mitochondrial ROS | The therapeutic effect of PDT was linked to the generation of cancer-specific reactive oxygen species from mitochondria. | researchgate.net |
Membrane Damage and Lipid Oxidation
The cell membrane is a crucial target of hematoporphyrin-mediated photodynamic action. scispace.com The lipophilic nature of hematoporphyrin facilitates its interaction with and accumulation in cellular membranes. nih.gov Upon photoactivation, the generated singlet oxygen and other ROS can directly attack the unsaturated fatty acid chains of lipids within the membrane, initiating a process known as lipid peroxidation. brieflands.comthno.org
Lipid peroxidation disrupts the structural integrity and fluidity of the cell membrane, leading to increased permeability. nih.gov This damage can result in the leakage of cellular contents and ultimately, cell death through necrosis. brieflands.com The extent of membrane damage is a critical determinant of the mode of cell death, with severe damage often leading to necrosis, while less extensive damage may trigger apoptosis. nih.gov
Studies have demonstrated that the photodynamic action of hematoporphyrin leads to oxidative damage to lipids and proteins in the cell membrane. brieflands.com This damage is a key factor in the destruction of cancer cells. brieflands.com While some studies have directly measured lipid peroxidation products following hematoporphyrin PDT, others have inferred membrane damage from events like the release of intracellular enzymes. nih.gov However, there is some conflicting evidence, with at least one study on keratinocytes suggesting that cytotoxicity was not primarily due to lipid peroxidation but rather the activation of lysosomal enzymes. nih.gov
Table 2: Research Findings on this compound Induced Membrane Damage and Lipid Oxidation
| Finding | Observation | Reference |
| Oxidative Damage to Membranes | The mechanism of action for hematoporphyrin derivative is related to oxidative damage to cellular membranes and lipids. | nih.gov |
| Lipid Peroxidation | Reactive oxygen species generated during PDT cause oxidative damage to lipids, leading to cell destruction. | brieflands.com |
| Increased Membrane Permeability | Damage to membrane lipids results in altered permeability and transport systems. | tandfonline.com |
| Role in Cell Death | Lipid peroxidation is considered a sensitive marker of membrane damage and a major cause of cell death. | tandfonline.com |
| Contradictory Evidence | In a study on keratinocytes, no detectable lipid peroxidation was measured, suggesting other mechanisms of cytotoxicity. | nih.gov |
Nuclear Component Interactions
The interaction of hematoporphyrin with nuclear components is another facet of its photodynamic activity. While hematoporphyrin itself is not considered a DNA-binding agent, its photoactivation can lead to damage to nuclear structures, including DNA and proteins. scispace.comnih.gov
The primary mechanism of DNA damage is believed to be mediated by singlet oxygen, which is generated by photoactivated hematoporphyrin. researchgate.net Singlet oxygen can specifically oxidize guanine residues in DNA, particularly in single-stranded DNA. researchgate.net This modification can lead to single-strand breaks in the DNA. nih.gov
Beyond direct DNA damage, the photodynamic action can also affect other nuclear components. For instance, irradiation of a photosensitized nucleoprotein complex has been shown to destabilize the protein capsid, affecting both the protein structure and DNA-protein interactions. nih.gov The oxidative stress generated by PDT can also impact nuclear proteins and enzymes involved in DNA repair and replication, indirectly contributing to cellular dysfunction and death. brieflands.com
Table 3: Research Findings on this compound Interaction with Nuclear Components in PDT
| Finding | Observation | Reference |
| Guanine Modification | Photoactivated hematoporphyrin induces the alteration of guanine residues in single-stranded DNA through the action of singlet oxygen. | researchgate.net |
| DNA Strand Breaks | Photodynamic reaction of hematoporphyrin can induce single-strand breaks in supercoiled plasmid DNA. | nih.gov |
| Lack of Detectable DNA Damage in Cells | Some studies using alkaline comet assays failed to demonstrate significant DNA damage in HeLa cells after hematoporphyrin-PDT, despite high levels of cell death. | nih.gov |
| Damage to Nucleoprotein Complexes | Irradiation of a photosensitized T7 nucleoprotein complex led to the destabilization of the protein capsid. | nih.gov |
| Oxidative Damage to Nuclear Components | Reactive oxygen species can cause oxidative damage to nucleic acids and proteins. | brieflands.com |
Cellular Uptake, Intracellular Localization, and Interactions
Mechanisms of Cellular Internalization and Accumulation
The cellular uptake of Hematoporphyrin (B191378) hydrochloride is a multifaceted process, involving a combination of receptor-mediated endocytosis, passive diffusion, and interactions with plasma proteins. The interplay of these mechanisms contributes to its selective accumulation in malignant tissues.
Hemopexin, a plasma β1-glycoprotein, is known for its high-affinity binding to heme. nih.govgenecards.org It plays a crucial role in transporting heme from the plasma primarily to the liver, thereby preventing potential heme-induced oxidative damage. nih.govgenecards.orgmdpi.com The process involves receptor-mediated endocytosis, where the hemopexin-heme complex is recognized by specific cell surface receptors, leading to its internalization. nih.govmdpi.com Following uptake, hemopexin is typically recycled back to the circulation. nih.gov Given the structural similarity of hematoporphyrin to heme, hemopexin-mediated pathways are considered a potential route for the cellular uptake of hematoporphyrin. Studies on mouse hepatoma cells have shown that the rate of heme uptake via hemopexin is linked to the cell's growth phase, being highest just before exponential growth. mdpi.com
Serum albumin, the most abundant protein in human plasma, acts as a natural carrier for many hydrophobic molecules, including porphyrins. nih.govmdpi.com Hematoporphyrin binds to serum albumin, a process that significantly influences its transport and cellular uptake. nih.govnih.gov Studies have shown that both bovine serum albumin (BSA) and human serum albumin (HSA) have a strong binding site for hematoporphyrin. nih.govresearchgate.net The interaction is primarily driven by hydrogen bonding and van der Waals forces. nih.gov
Interestingly, the concentration of serum albumin in the surrounding medium is a major determinant of hematoporphyrin uptake. nih.govresearchgate.net Research indicates that increasing concentrations of fetal calf serum or bovine serum albumin lead to a reduction in the amount of hematoporphyrin derivative (HPD) taken up by cells. nih.govresearchgate.net This suggests that while albumin is a carrier, the free, unbound porphyrin fraction may be more readily available for initial cellular interaction. Albumin itself can be taken up by cancer cells through active targeting mechanisms involving albumin-binding proteins like gp60 and Secreted Protein Acidic and Rich in Cysteine (SPARC), which could represent another pathway for hematoporphyrin internalization. mdpi.com
Table 1: Influence of Serum/Albumin on Hematoporphyrin Derivative (HPD) Uptake
| Condition | Observation | Reference |
|---|---|---|
| Increasing concentrations of fetal calf serum or bovine serum albumin | Resulted in a reduction in the amount of HPD taken up by cells. | researchgate.net, nih.gov |
| HPD bound to albumin | Can be internalized via albumin-binding proteins (gp60, SPARC) on cancer cells. | mdpi.com |
| Interaction with Bovine Serum Albumin (BSA) | Mainly involves hydrogen-bonding and Van der Waals forces. | nih.gov |
The LDL receptor pathway is another significant route for the internalization of hydrophobic photosensitizers. nih.gov Tumor cells often exhibit an increased number of LDL receptors to meet their high cholesterol demands for membrane synthesis. nih.govwikipedia.org This overexpression provides a selective targeting opportunity. The mechanism involves the binding of LDL particles to LDL receptors clustered in clathrin-coated pits on the cell surface. wikipedia.orgresearchgate.net These pits invaginate to form endocytic vesicles that transport the LDL-ligand complex into the cell. researchgate.net Inside the cell, the complex dissociates in the acidic environment of endosomes, and the LDL is trafficked to lysosomes for degradation, while the receptor is recycled back to the surface. researchgate.net It has been proposed that hydrophobic compounds like hematoporphyrin can associate with plasma lipoproteins, such as LDL, and be internalized via this receptor-mediated endocytosis pathway. iiarjournals.orgmdpi.comresearchgate.net Studies with other porphyrin-based photosensitizers have provided strong evidence for the involvement of the LDL receptor in their cellular accumulation. nih.gov
Beyond receptor-mediated pathways, the uptake of hematoporphyrin also involves passive processes. The initial interaction with cells is often described as a rapid, temperature-independent binding to the outer cell membrane, followed by a slower, temperature-dependent uptake into the cytoplasm, which may involve passive diffusion across the membrane. nih.gov
On a macroscopic level, the accumulation of photosensitizers in tumor tissue is often attributed to the Enhanced Permeability and Retention (EPR) effect. wikipedia.orgnih.gov This phenomenon arises from the abnormal vasculature of solid tumors, which is characterized by leaky endothelial cell junctions (enhanced permeability) and a deficient lymphatic drainage system (enhanced retention). wikipedia.orgmdpi.com These features allow macromolecules and nanoparticles (typically >40 kDa) to extravasate from the blood vessels and accumulate preferentially in the tumor interstitium. nih.gov While hematoporphyrin hydrochloride itself is a small molecule, it can form aggregates or be formulated into larger delivery systems (e.g., liposomes) that can take advantage of the EPR effect for passive tumor targeting. iiarjournals.orgwikipedia.org
The cellular uptake of this compound is significantly influenced by the conditions of the cellular microenvironment and the duration of exposure.
Incubation Time: The intracellular accumulation of hematoporphyrin derivatives is time-dependent. plos.orgsemanticscholar.org Studies consistently show that cellular uptake increases with the duration of incubation, typically reaching a plateau after several hours (e.g., 4-8 hours). nih.govsemanticscholar.org For instance, in KYSE-150 esophageal squamous cells, a substantial amount of HPD was absorbed after a 4-hour incubation, with little additional uptake observed at 8 hours. semanticscholar.org
Cellular Microenvironment (pH and Temperature): The pH of the extracellular medium has a profound effect on uptake. A lower, acidic pH (e.g., pH 6.0), characteristic of the tumor microenvironment, significantly enhances the rate of HPD incorporation compared to physiological pH (7.4). nih.govresearchgate.net This suggests that the acidic conditions in tumors may contribute to the selective accumulation of the photosensitizer. nih.gov Furthermore, the uptake process is temperature-sensitive; uptake into the cytoplasm is strongly reduced at low temperatures, indicating an energy-dependent component to the internalization process following initial membrane binding. nih.gov
Table 2: Factors Influencing this compound Uptake
| Factor | Effect on Uptake | Reference |
|---|---|---|
| Incubation Time | Uptake increases over time, reaching a plateau after 4-8 hours. | plos.org, nih.gov, semanticscholar.org |
| pH | Uptake is significantly higher at acidic pH (e.g., 6.0) compared to neutral pH (7.4). | researchgate.net, nih.gov |
| Temperature | Uptake into the cytoplasm is strongly reduced at low temperatures. | nih.gov |
| Cell Growth Phase | Rate of uptake can be linked to the cell's growth cycle. | mdpi.com |
Intracellular Trafficking and Subcellular Localization
Following internalization, the specific subcellular localization of this compound is a critical determinant of its photodynamic efficacy, as the cytotoxic reactive oxygen species generated upon photoactivation have a very short diffusion radius. The distribution of the photosensitizer within the cell is a dynamic process.
Initial observations using fluorescence microscopy show that hematoporphyrin derivatives first appear at the cell membrane. nih.govbioline.org.br Over time, the fluorescence translocates, leading to a diffuse accumulation within the cytoplasm, often concentrated in a perinuclear area. nih.govbioline.org.br The distribution pattern has been described as similar to a diffuse cytomembrane stain rather than being discretely localized to a single organelle type in some cell lines. nih.gov
However, a significant body of evidence points to the mitochondria as a key target organelle for hematoporphyrin derivatives. nih.govnih.gov Confocal laser scanning microscopy has revealed that these photosensitizers accumulate in mitochondria, and photo-activation leads to pronounced mitochondrial damage, which correlates well with cell death efficiency. nih.gov This mitochondrial localization is particularly significant as it can trigger the intrinsic pathway of apoptosis. nih.gov Besides mitochondria, other membranous organelles, including the endoplasmic reticulum and lysosomes, have also been implicated as sites of localization and photodamage. nih.gov The trafficking of porphyrins within the cell is a complex process that is not yet fully understood. nih.gov
Interactions with Biological Macromolecules
Once inside the cell or in circulation, this compound interacts with various biological macromolecules, which modulates its transport, bioavailability, and activity.
Hematoporphyrin exhibits a high affinity for plasma proteins, particularly serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA), as well as lipoproteins such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL). niscpr.res.intermedia.plnih.gov This binding is crucial for its transport through the bloodstream. niscpr.res.innih.gov The interaction leads to the formation of a ground-state complex, which can be delivered to cells. nih.govniscpr.res.in
The binding of hematoporphyrin to serum albumins has been studied in detail. For bovine serum albumin (BSA), computational and experimental results indicate that hematoporphyrin binds within subdomains IB and IIA. niscpr.res.innih.gov Similarly, for human serum albumin (HSA), the primary binding location is identified as subdomain IIA, with a potential secondary interaction site near the Trp135 residue. termedia.pl
The interaction is governed by specific thermodynamic forces. The binding of hematoporphyrin to BSA is characterized by a negative change in Gibbs free energy (ΔG⁰), indicating a spontaneous process. The negative enthalpy change (ΔH⁰) and small negative entropy change (ΔS⁰) suggest that hydrogen bonding and Van der Waals forces are the primary drivers of the complexation. niscpr.res.innih.govresearchgate.net The stability constant for the 1:1 complex between hematoporphyrin and HSA is approximately 10⁶ M⁻¹ under physiological pH, though this interaction is sensitive to pH changes. researchgate.net
Table 1: Thermodynamic Parameters for Hematoporphyrin-Bovine Serum Albumin (BSA) Interaction
| Parameter | Value | Unit |
| Gibbs Free Energy (ΔG⁰) | -35.5 | kJ/mol |
| Enthalpy (ΔH⁰) | -56.4 | kJ/mol |
| Entropy (ΔS⁰) | -0.06 | kJ/mol·K |
Data sourced from studies on the HP-BSA system, suggesting hydrogen-bonding and Van der Waals forces in complexation. niscpr.res.innih.gov
Table 2: Binding Constants for Hematoporphyrin Derivatives with Human Serum Proteins
| Protein | Ligand | Binding Constant (Kb) |
| Human Serum Albumin (HSA) | Hematoporphyrin Monomers | 3.6 x 10⁶ M⁻¹ |
| Human Serum Albumin (HSA) | Hematoporphyrin | ~1 x 10⁶ M⁻¹ |
These values indicate a high-affinity binding between hematoporphyrin and its derivatives with HSA. nih.govresearchgate.net
The binding of hematoporphyrin to serum albumins significantly alters its photophysical properties. A notable effect is the quenching of the intrinsic fluorescence of albumin, which occurs through both static complex formation and electronic energy transfer (EET) from the protein's tryptophan residues to the bound hematoporphyrin. niscpr.res.innih.gov This interaction can also lead to an increase in the fluorescence lifetime of the porphyrin itself. researchgate.net These changes in photophysical characteristics are critical as they can modify the compound's efficacy in light-activated applications. researchgate.net
Hematoporphyrin, particularly when photoactivated, has the potential to interact with and damage nucleic acids. patsnap.com The activated triplet state of the molecule can directly engage with DNA, leading to the generation of free radicals and subsequent cellular damage. patsnap.com
Studies using isolated DNA have demonstrated that photoactivated hematoporphyrin can induce single-strand breaks in supercoiled plasmid DNA. nih.gov The accessibility of the DNA appears to be a critical factor; the same study did not detect nuclear DNA damage in intact HeLa cells, suggesting that cellular barriers and the complex structure of chromatin may offer protection. nih.gov Other research employing techniques like Surface Plasmon Resonance has also confirmed the interaction between hematoporphyrin derivatives and synthetic DNA. tandfonline.comnih.gov For some related porphyrin-polymer conjugates, the mode of interaction has been identified as intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov
Synthesis, Derivatization, and Analog Development
Synthetic Routes and Methodologies for Hematoporphyrin (B191378) and its Derivatives
The synthesis of hematoporphyrin and its subsequent derivatives involves multi-step chemical processes, starting from naturally related precursors and leading to complex mixtures with therapeutic applications.
Preparation from Protoporphyrin IX
Hematoporphyrin is a classic porphyrin photosensitizer derived from protoporphyrin IX. wikipedia.org The primary method for its preparation involves the hydration of the two vinyl groups of protoporphyrin IX, converting them into hydroxyethyl (B10761427) groups. wikipedia.org This reaction is typically achieved by treating protoporphyrin IX, which can be obtained from hemin (B1673052), with a strong acid like hydrobromic acid in acetic acid, followed by hydrolysis. wikipedia.org This process adds a water molecule across each of the vinyl double bonds, resulting in the characteristic di-hydroxyethyl structure of hematoporphyrin. wikipedia.org
More advanced, total synthesis routes for protoporphyrin IX have also been developed, offering a conceptually new approach that avoids contaminants of animal origin. nih.govacs.org These methods, which can be scaled for large production, provide high-purity protoporphyrin IX that can then be converted to hematoporphyrin. nih.govacs.org
Formation of Hematoporphyrin Derivative (HpD) and its Components
Hematoporphyrin Derivative (HpD) was the first photosensitizer approved for clinical use in photodynamic therapy (PDT) and is known commercially as Photofrin® or porfimer sodium. nih.govbiomedres.us HpD is not a single compound but a complex mixture derived from hematoporphyrin. bohrium.com Its formation involves the acetylation of hematoporphyrin followed by alkaline hydrolysis. wikipedia.orgbohrium.com
This process results in a mixture that includes hematoporphyrin monomers, as well as various oligomers where the porphyrin units are linked by ether and ester bonds. google.com The therapeutically active fraction of HpD is believed to be the di-hematoporphyrin ether/ester (DHE) and other oligomeric components, which have a higher affinity for tumor tissues compared to the monomeric hematoporphyrin. The exact composition of HpD can be variable, but it is generally understood to be a collection of up to six or more hematoporphyrin derivatives. biomedres.usbohrium.com
Synthesis of Specific Hematoporphyrin Esters and Oligomers
The understanding that the active components of HpD are oligomers connected by ester linkages spurred research into the synthesis of specific, more potent analogs. google.com This led to the development of methods for creating defined hematoporphyrin oligomers. The synthesis of these compounds often involves controlled esterification reactions. google.com
For instance, specific derivatives have been created through the esterification reaction between a chlorin (B1196114) compound and hematoporphyrin diacetate in an alkaline solution. google.com The goal of synthesizing specific esters and oligomers is to create a more purified and effective photosensitizer, eliminating the complex and sometimes inconsistent nature of the original HpD mixture. Research in this area has also explored linking porphyrin units with different types of chemical bridges to optimize their photophysical and biological properties.
Chemical Modification Strategies for Enhanced Photodynamic Efficacy
To overcome the limitations of first-generation photosensitizers like HpD, extensive research has focused on the chemical modification of the hematoporphyrin structure. These strategies aim to improve light absorption properties, increase the quantum yield of singlet oxygen, and enhance selective accumulation in target tissues. nih.gov
Introduction of Hydroxyl and Other Functional Groups
The introduction of functional groups is a key strategy for modifying the properties of hematoporphyrin. The initial synthesis of hematoporphyrin from protoporphyrin IX is itself an example of this, where vinyl groups are converted to hydroxyl groups. wikipedia.org These hydroxyl groups provide sites for further chemical reactions, such as esterification to form HpD. google.com
Further modifications can include the introduction of other functional groups to alter the molecule's polarity, solubility, and biological interactions. nih.gov For example, attaching glycosyl substituents to the porphyrin ring has been explored to potentially improve cellular uptake and targeting. nih.gov The modification of the peripheral groups on the porphyrin macrocycle is a versatile approach to fine-tune the photosensitizer's characteristics for improved photodynamic efficacy. nih.gov
Development of Second-Generation Photosensitizers (e.g., Hematoporphyrin Monomethyl Ether)
The development of second-generation photosensitizers aims to produce pure, single compounds with improved properties over the complex mixture of HpD. chemrxiv.org A prominent example derived from hematoporphyrin is Hematoporphyrin Monomethyl Ether (HMME). medchemexpress.complos.org
HMME is a promising photosensitizer characterized by its defined chemical structure, high selectivity for tumor tissue, rapid metabolism, and low toxicity. biomedres.usmedchemexpress.com It consists of a mixture of two isomeric monomers: 3-(1-methyloxyethyl)-8-(1-hydroxyethyl) deuteroporphyrin (B1211107) IX and 8-(1-methyloxyethyl)-3-(1-hydroxyethyl) deuteroporphyrin IX. plos.org As a purified compound, HMME offers more predictable and consistent results compared to HpD. medchemexpress.com Research has shown that HMME exhibits a high quantum yield of singlet oxygen, which is crucial for its photodynamic activity. medchemexpress.comnih.gov This makes it an effective agent in mediating photodynamic damage to target cells. nih.govnih.gov
Metal Complexation with Hematoporphyrin
The incorporation of metal ions into the hematoporphyrin macrocycle is a key strategy for modifying its physicochemical properties and enhancing its biological efficacy. This process, known as metal complexation or metallation, involves the reaction of the free base hematoporphyrin with a suitable metal salt, typically in a solvent like dimethylformamide (DMF) under reflux. nih.gov The resulting metalloporphyrins exhibit unique spectral, photophysical, and chemical characteristics that are largely determined by the nature of the coordinated metal ion. duke.edu
Palladium (Pd) and Platinum (Pt) Complexes: The synthesis of palladium and platinum hematoporphyrin complexes often involves a redox interaction alongside the complexation process, leading to stable Pd(III) and Pt(III) species. nih.govnih.gov For palladium complexes, the reaction typically starts with a palladium(II) salt, such as [PdCl₄]²⁻, and hematoporphyrin IX in an alkaline-aqueous medium. nih.gov This interaction can yield both dinuclear and mononuclear Pd(III) complexes depending on the reaction conditions. nih.govnih.gov In the dinuclear structure, one Pd(III) ion coordinates to the deprotonated carboxyl groups of the porphyrin's side chains, while the second binds to two adjacent pyrrole (B145914) nitrogen atoms. nih.gov The mononuclear complex features the Pd(III) ion incorporated into the porphyrin core. nih.gov
Similarly, the interaction of Pt(II) compounds like K₂PtCl₄ or cis-diammine(diaqua)platinum(II) hydroxide (B78521) with hematoporphyrin IX in an alkaline aqueous solution under aerobic conditions results in the formation of stable Pt(III) complexes. nih.govnih.gov The reaction yields various structures, such as cis-[Pt(NH₃)₂(Hp₋₃H)(H₂O)₂]·H₂O and [Pt(Hp₋₃H)(H₂O)₂]·H₂O, which have a distorted octahedral geometry. nih.govnih.gov
Cobalt (Co) and Copper (Cu) Complexes: The synthesis of cobalt and copper porphyrins is generally more straightforward. Cobalt porphyrins can be prepared by reacting the free base porphyrin with a cobalt salt like CoCl₂·6H₂O in a solvent such as DMF under reflux, achieving high yields. nih.gov This method can be applied to hematoporphyrin to produce cobalt(II) or cobalt(III) complexes. nih.govrsc.org
Copper(II) porphyrinic complexes can also be synthesized using conventional heating methods with copper salts in DMF. researchgate.net Additionally, microwave-assisted synthesis has emerged as an efficient alternative, significantly accelerating the reaction. nih.gov This technique involves irradiating a mixture of the porphyrin ligand and a copper salt in the presence of a basic catalyst like 2,6-dimethylpyridine, leading to the formation of the copper porphyrin dianion which then coordinates with the Cu²⁺ ion. nih.gov
Metal complexation profoundly influences the biological properties of hematoporphyrin, particularly its cytotoxic and photodynamic activities, as well as its interaction with DNA.
Biological Activity: The introduction of heavy atoms like palladium and platinum can enhance the generation of reactive oxygen species (ROS), a key mechanism in photodynamic therapy (PDT). rsc.orgresearchgate.net Palladium porphyrin complexes, for example, have demonstrated higher ROS generation efficiency and greater therapeutic activity upon light irradiation compared to the free base porphyrin. rsc.orgresearchgate.net The nature of the chelated metal is critical; diamagnetic metals tend to increase the singlet oxygen quantum yield, whereas paramagnetic metals often have the opposite effect. duke.edu
Novel paramagnetic Pt(III) and Pd(III) hematoporphyrin complexes have shown promising cytotoxic activity in vitro against human tumor cell lines, with effects comparable to the established chemotherapy drug cisplatin. nih.govnih.govnih.gov This cytotoxicity is at least partly mediated by the induction of apoptosis. nih.govnih.gov Copper complexes are also recognized for their potent photodynamic effects and good biocompatibility, proving effective against drug-resistant pathogens by inducing ROS overproduction, damaging cell membranes, and inhibiting ATP synthesis. rsc.org
DNA Binding: Metalloporphyrins can interact with DNA through various non-covalent mechanisms, including intercalation, groove binding, and electrostatic interactions. nih.gov The mode and strength of this binding are influenced by the central metal ion. nih.gov For instance, Pd(III)-hematoporphyrin complexes have been shown to form intra-strand guanine (B1146940) bis-adducts with DNA. nih.gov
Spectroscopic studies are commonly used to investigate these interactions. nih.govmdpi.com An intercalative binding mode, where the porphyrin slides between the DNA base pairs, typically results in hypochromism (a decrease in absorption intensity) and a bathochromic shift (red-shift) in the UV-Vis spectrum. nih.govmdpi.com Conversely, external groove binding or electrostatic interactions may cause hyperchromism (an increase in absorption intensity) with little to no spectral shift. nih.gov The specific metal can also dictate sequence selectivity; complexes of Mn, Fe, Co, and Zn have been found to bind preferentially to AT-rich regions in the minor groove of DNA, while Ni and Cu complexes can bind to both AT and GC regions. nih.gov
Table 1: Synthesized Metal Complexes of Hematoporphyrin and Their Properties
| Metal Complex | Metal Oxidation State | Synthesis Precursor | Key Structural Feature | Biological Activity Noted | Ref. |
|---|---|---|---|---|---|
| Palladium-Hematoporphyrin | Pd(III) | [PdCl₄]²⁻ | Mononuclear or Dinuclear | Cytotoxic, Apoptotic, Photodynamic | nih.govnih.gov |
| Platinum-Hematoporphyrin | Pt(III) | K₂PtCl₄ | Distorted Octahedral | Cytotoxic, Apoptotic | nih.govnih.gov |
| Cobalt-Hematoporphyrin | Co(II)/Co(III) | CoCl₂ | Incorporated in Porphyrin Core | Catalytic | nih.govnih.gov |
| Copper-Hematoporphyrin | Cu(II) | Copper Salts | Incorporated in Porphyrin Core | Photodynamic | nih.govrsc.org |
Structural Characterization and Purity Assessment of Derivatives
The structural elucidation and purity verification of hematoporphyrin derivatives, including their metal complexes, are essential for understanding their structure-activity relationships. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Structural Characterization: A suite of spectroscopic methods is used to confirm the structure of synthesized derivatives.
UV-Visible (UV-Vis) Spectroscopy: This technique is fundamental for confirming the formation of metalloporphyrins, as the insertion of a metal ion causes characteristic shifts in the Soret and Q bands of the porphyrin spectrum. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups and confirm the coordination of the metal within the porphyrin structure. nih.govnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to analyze the chemical environment of protons in the molecule. For cobalt(III) complexes, the β-pyrrole protons and phenyl ring protons show a slight downfield shift compared to the free-base porphyrin. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: This method is particularly useful for studying paramagnetic species, such as the Pt(III) and Pd(III) complexes of hematoporphyrin, providing information about their electronic structure. nih.govnih.govnih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of the metal ion within the complex. nih.gov
Thermal Analysis: Thermogravimetric (TGS) and Differential Scanning Calorimetry (DSC) methods provide information on the thermal stability and composition of the complexes, such as the presence of water molecules. nih.govnih.gov
Purity Assessment: Chromatographic techniques are the primary methods for assessing the purity of hematoporphyrin derivatives and separating components from complex mixtures.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for separating the various components within hematoporphyrin derivative (HPD) mixtures. researchgate.net
Thin-Layer Chromatography (TLC): TLC is also used for the characterization and separation of HPD components, allowing for the assessment of properties like hydrophobicity. researchgate.net
Column Chromatography: This technique is frequently used for the purification of synthesized porphyrins and their metal complexes, often using silica (B1680970) gel as the stationary phase. researchgate.netnih.gov
Table 2: Analytical Techniques for Characterization and Purity Assessment
| Technique | Purpose | Information Obtained | Ref. |
|---|---|---|---|
| UV-Visible Spectroscopy | Structural Characterization | Confirmation of metal insertion, electronic transitions | nih.govnih.gov |
| Infrared Spectroscopy | Structural Characterization | Identification of functional groups, coordination bonds | nih.govnih.gov |
| NMR Spectroscopy | Structural Characterization | Molecular structure, chemical environment of atoms | nih.gov |
| EPR Spectroscopy | Structural Characterization | Information on paramagnetic species (e.g., Pd(III), Pt(III)) | nih.govnih.gov |
| Thermal Analysis (TGS/DSC) | Structural Characterization | Thermal stability, composition | nih.govnih.gov |
| HPLC/TLC | Purity Assessment | Separation of components, purity verification | researchgate.net |
Advanced Delivery Systems and Nanotechnology for Hematoporphyrin
Strategies for Optimizing Delivery Mechanisms
Optimizing the delivery of Hematoporphyrin (B191378) to target tissues is a primary goal in enhancing its therapeutic utility. Key strategies focus on improving its pharmacokinetics and biodistribution. Nanotechnology-based drug delivery systems are a cornerstone of this effort, offering protection against enzymatic degradation and controlled release of the photosensitizer. mdpi.comresearchgate.net
One major strategy involves encapsulating or conjugating Hematoporphyrin with various nanocarriers. This approach helps to solubilize the hydrophobic photosensitizer in the bloodstream and prevent its aggregation, which can quench its photoactivity. frontiersin.orgutsouthwestern.edu Furthermore, nanoparticles can be designed to exploit the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules and nanoparticles preferentially accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage. researchgate.netpatsnap.com
Another critical strategy is the surface modification of these nanocarriers, for instance with Poly(ethylene glycol) (PEG). This process, known as PEGylation, creates a hydrophilic shield that reduces recognition by the reticuloendothelial system, thereby prolonging circulation time and increasing the probability of tumor accumulation. nih.govnih.gov Active targeting is a more refined strategy that involves attaching specific ligands, such as antibodies or folate, to the surface of the delivery system. These ligands bind to receptors that are overexpressed on cancer cells, leading to more selective and efficient cellular uptake of the Hematoporphyrin cargo. researchgate.netnih.gov
Nanoparticle-Based Delivery Systems
Nanoparticles serve as versatile platforms for Hematoporphyrin delivery, offering advantages in size, surface functionality, and drug-loading capacity. mdpi.commdpi.com These systems can be engineered from a variety of materials, including lipids and polymers, to suit specific therapeutic requirements. mdpi.com
Solid-lipid nanoparticles (SLNs) are colloidal carriers made from a solid lipid core, which is particularly suitable for encapsulating lipophilic molecules like derivatives of Hematoporphyrin. nih.govmdpi.comrsc.org SLNs enhance the stability and bioavailability of the encapsulated photosensitizer. Research has focused on developing SLNs for a lipophilic derivative of Hematoporphyrin, Hematoporphyrin-stearylamine (HpSa). In one study, stable SLNs with a mean diameter under 200 nm were prepared, encapsulating over 95% of the HpSa. nih.goviiarjournals.org These nanoparticles demonstrated the potential to effectively deliver the photosensitizer to tumor cells. nih.goviiarjournals.org The lipid-based nature of SLNs is advantageous for improving drug stability and delivery to cancer cells. mdpi.com
PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a widely used strategy to improve the pharmaceutical properties of therapeutic agents. nih.govbroadpharm.com When applied to Hematoporphyrin or its nanocarriers, PEGylation increases water solubility, prolongs systemic circulation time, and reduces immunogenicity. nih.govnih.gov
A study detailed the development of a nanoparticle system based on PEG-modified Hematoporphyrin (HPP) to carry the chemotherapeutic drug doxorubicin. nih.gov These nanoparticles, with a size of approximately 35 nm, demonstrated high tumor uptake. The PEG chains on the surface are crucial for these favorable in vivo properties. nih.gov Other research has explored the synthesis of water-soluble porphyrin-PEG conjugates directly, which show enhanced cellular uptake without the need for a separate nanoparticle carrier. nih.govresearchgate.net This approach highlights the versatility of PEG in improving the delivery of porphyrin-based photosensitizers. nih.gov
Co-assembled nanoparticles are formed through the self-assembly of two or more components, often combining a photosensitizer with another therapeutic agent for synergistic effects. nih.govnih.gov This strategy allows for the simultaneous delivery of different drugs to the tumor site, enabling combination therapies like chemotherapy and PDT. nih.govtandfonline.com
In one notable study, Hematoporphyrin was co-assembled with a mono sulfide-modified docetaxel (B913) prodrug (DSD) to form nanoparticles (DSD/HP NPs) via a nano-precipitation method. nih.govnih.govtandfonline.com This technique is simple and reproducible, relying on the poor water solubility of the components to drive self-assembly. tandfonline.com The resulting DSD/HP NPs had a particle size of approximately 105 nm and exhibited high entrapment efficiency for both drugs. nih.gov In vivo studies showed that these co-assembled nanoparticles could prolong drug circulation time and increase drug accumulation at the tumor site, leading to significant tumor growth inhibition. nih.govnih.gov
Table 1: Characteristics of Hematoporphyrin Co-assembled Nanoparticles This table presents data on nanoparticles co-assembled with Hematoporphyrin (HP) and a Docetaxel prodrug (DSD).
| Parameter | Value | Reference |
| Particle Size | 105.16 ± 1.24 nm | nih.gov |
| Polydispersity Index (PDI) | 0.168 ± 0.15 | nih.gov |
| Entrapment Efficiency (DSD) | 96.27 ± 1.03% | nih.gov |
| Entrapment Efficiency (HP) | 97.70 ± 0.20% | nih.gov |
| Drug Loading (DSD) | 69.22 ± 1.03% | nih.gov |
| Drug Loading (HP) | 20.03 ± 3.12% | nih.gov |
To enhance the specificity of Hematoporphyrin delivery, nanoparticles can be decorated with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. researchgate.net This active targeting strategy improves cellular uptake and concentrates the therapeutic effect at the tumor site. researchgate.net
The folate receptor is a well-established target, as it is frequently overexpressed in various cancers, including ovarian carcinoma. iiarjournals.orgnih.gov Research has demonstrated the successful formulation of folate receptor-targeted SLNs carrying a Hematoporphyrin derivative. nih.goviiarjournals.org These targeted SLNs showed significantly increased cytotoxicity in folate receptor-positive (FR+) KB cells compared to their non-targeted counterparts. nih.goviiarjournals.org The IC50 value for the targeted SLN was 1.57 µM, whereas the non-targeted SLN had an IC50 of 5.17 µM, confirming the effectiveness of folate-mediated targeting. iiarjournals.org
Antibodies that recognize tumor-specific antigens are also powerful targeting ligands. frontiersin.org For example, Herceptin, an antibody that targets the HER2 receptor, has been conjugated to Hematoporphyrin to create a photoimmunoconjugate for targeted therapy of HER2-positive tumor cells. j-smu.com
Table 2: In Vitro Cytotoxicity of Targeted vs. Non-Targeted SLNs This table compares the half-maximal inhibitory concentration (IC50) of folate receptor-targeted and non-targeted Solid-Lipid Nanoparticles (SLNs) loaded with a Hematoporphyrin derivative in FR(+) KB cells.
| Formulation | IC50 (µM) | Reference |
| FR-Targeted SLN | 1.57 | iiarjournals.org |
| Non-Targeted SLN | 5.17 | iiarjournals.org |
| FR-Targeted SLN + Free Folic Acid | 2.79 | iiarjournals.org |
Encapsulation and Formulation Approaches
The primary goals of encapsulation and formulation are to overcome the poor water solubility of Hematoporphyrin and to create a stable, effective delivery vehicle. nih.govsbmu.ac.ir Various approaches have been explored, ranging from polymeric micelles to more complex nanoparticle systems.
The nanoprecipitation method, used for creating co-assembled nanoparticles and porphyrin-loaded polymeric nanoparticles, is a simple and reproducible technique. tandfonline.comnih.gov It involves dissolving the hydrophobic drug and polymer in an organic solvent and then rapidly injecting this solution into an aqueous phase, causing the formation of nanoparticles. nih.gov
In one study, Hematoporphyrin derivative (HpD) was encapsulated into stabilized polymeric nanomicelles using Pluronic P-105. sbmu.ac.ir Dynamic light scattering analysis showed the size of the micelles increased from 14 nm to 23.5 nm after drug encapsulation, with a drug loading of 2 mg/ml. The formulation was stable for over a month, retaining more than 80% of the drug. sbmu.ac.ir Another approach involved a PEG-modified Hematoporphyrin (HPP) system designed to encapsulate doxorubicin. These HPPD nanoparticles were 35 ± 2 nm in size and showed enhanced drug release in an acidic environment (pH 5.8) when combined with laser radiation, suggesting a stimulus-responsive delivery mechanism. nih.gov
Impact of Delivery Systems on Cellular Uptake and Intratumoral Distribution
Advanced delivery systems, particularly those utilizing nanotechnology, have been developed to overcome the inherent limitations of free hematoporphyrin, such as its tendency to aggregate in aqueous physiological environments and its suboptimal tumor selectivity. rsc.org These systems are designed to enhance the cellular uptake and improve the intratumoral distribution of hematoporphyrin, thereby increasing its therapeutic efficacy. The encapsulation or attachment of hematoporphyrin to nanocarriers can improve its hydrophilicity, prolong its circulation time, and facilitate more specific targeting to tumor tissues. rsc.org
The internalization of hematoporphyrin and its nanocarrier formulations into cancer cells is a critical step for its therapeutic action. The cellular uptake of free hematoporphyrin derivative (HpD) involves initial binding to the outer cell membrane, followed by a slower distribution into intracellular sites, with the mitochondria and nuclear membrane being significant loci. nih.gov However, the aggregated nature of HpD in aqueous solutions can affect this process. nih.gov Studies have shown that the components of hematoporphyrin derivative can be classified into monomers, oligomers, and larger aggregates. nih.gov While monomeric forms are rapidly taken up by cells, they are also easily washed out. nih.gov In contrast, the more aggregated components are retained more strongly by cells and are found to be the predominant form in tumors in vivo. nih.gov
Nanotechnology-based delivery systems modify the pathway of cellular entry. These nanoparticles are generally internalized through various endocytotic mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govbeilstein-journals.org The specific pathway is often dependent on the physicochemical properties of the nanoparticle—such as size, shape, and surface charge—as well as the specific type of cancer cell. aginganddisease.orgnih.gov For instance, studies with polystyrene nanoparticles have shown that macrophages may utilize macropinocytosis and phagocytosis, while alveolar epithelial cells rely on caveolin-mediated and clathrin-mediated endocytosis. beilstein-journals.org By enclosing hematoporphyrin, these nanocarriers can bypass mechanisms of drug efflux and facilitate higher intracellular accumulation compared to the free drug.
Improving the distribution of hematoporphyrin within the tumor is another key objective of advanced delivery systems. After systemic administration, nanocarriers can preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. acs.org This passive targeting mechanism results from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors. Co-assembled nanoparticles of a docetaxel prodrug and hematoporphyrin have been shown to prolong drug circulation time in rats and increase drug distribution at the tumor site. nih.gov Furthermore, modifying the surface of nanocarriers, for example with polyethylene (B3416737) glycol (PEGylation), can reduce interactions with non-target cells and improve diffusion through the tumor interstitium. mdpi.com Direct intratumoral injection of hematoporphyrin derivative has also been explored, showing a high cure rate in animal models, with the best results achieved when irradiation occurs shortly after injection, indicating rapid localization. nih.gov
The research findings below illustrate the impact of various nanocarrier systems on the delivery of porphyrin-based photosensitizers.
Research Findings on Cellular Uptake
The following table summarizes findings from studies comparing the cellular uptake of porphyrins in their free form versus when delivered via a nanocarrier system.
| Delivery System | Cell Line | Key Finding | Reference |
| Hybrid Nanoparticles (Lipid carriers coated by porphyrin-chitosan) | Bladder Cancer (BC) cells | The nanostructure demonstrated higher cellular uptake of the porphyrin compared to its free form, leading to a 3.2-fold lower IC50 value upon photoinduction. | nih.gov |
| Albumin Nanoparticles | Murine Lung Tumor cells | Increased accumulation of hematoporphyrin-loaded albumin nanoparticles was observed in tumor cells compared to normal lung cells. | nih.gov |
| Liposomes | Sarcoma 180 cells | Encapsulation of tetrahydroporphyrin-tetratosylat (THPTS) in liposomes led to subcellular localization in the cytoplasm and lysosomes, triggering apoptosis and necrosis. | nih.gov |
| Co-assembled Nanoparticles (DSD/HP NPs) | 4T1 cells | DSD/HP NPs significantly inhibited cell proliferation and induced more reactive oxygen species and apoptosis compared to the free drugs, indicating enhanced uptake and synergistic action. | nih.gov |
Research Findings on Intratumoral Distribution
This table highlights research demonstrating the effect of delivery systems on how photosensitizers are distributed within tumors.
| Delivery System | Animal Model | Key Finding | Reference |
| Co-assembled Nanoparticles (DSD/HP NPs) | 4T1 tumor-bearing Balb/c mice | The nanoparticle formulation prolonged drug circulation time and significantly increased drug distribution and accumulation in the tumor site compared to free drugs. | nih.gov |
| PEGylated Gold Nanoparticles | In vivo animal model | Intravenous administration showed efficient drug release and penetration into the tumor site with no adverse effects, confirmed by in vivo fluorescence imaging. | nih.gov |
| Pluronic P94 Copolymer Nanoparticles | Animal model | Intratumorally administered nanoparticles exhibited a 13.1-fold higher intratumoral concentration at 48 hours post-injection compared to intravenously administered ones. | mdpi.com |
| Hematoporphyrin Derivative (HPD) | Hairless mice with Lewis Lung carcinomas | Direct intratumoral injection resulted in a 70-90% tumor cure rate, with optimal therapeutic response when irradiation was performed 0.5-1 hour after injection. | nih.gov |
Spectroscopic and Photophysical Characterization in Biological Contexts
Absorption and Emission Spectroscopy
The interaction of hematoporphyrin (B191378) with light begins with the absorption of photons. Its macrocyclic, highly conjugated structure, composed of four pyrrole (B145914) rings, results in strong light absorption, particularly in the visible spectrum. patsnap.com This absorption is characterized by a prominent, intense peak in the blue region of the spectrum and several weaker peaks at longer wavelengths. biomedres.us Following light absorption, the molecule can release this energy in the form of light, a process known as fluorescence. nih.gov The fluorescence emission spectrum is a critical feature, not only for understanding its photophysics but also for its application in the visualization of tissues where it accumulates. patsnap.com
The absorption spectrum of hematoporphyrin, like other porphyrins, is distinguished by two main features: the Soret band and the Q-bands. biomedres.us
Soret Band: This is a single, highly intense absorption band located in the blue region of the spectrum, typically around 400 nm. biomedres.us This band corresponds to a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂). Its high intensity makes it a primary wavelength for exciting the molecule in spectroscopic studies. nih.gov
Q-Bands: Located at longer wavelengths in the visible spectrum (typically 500-700 nm), the Q-bands are a series of four weaker absorption bands. biomedres.us These bands arise from transitions from the ground state (S₀) to the first excited singlet state (S₁). While less intense than the Soret band, these absorptions are crucial for photodynamic therapy as they fall within the "therapeutic window" where light can penetrate biological tissues more effectively.
The precise wavelengths of these bands can be influenced by the molecule's environment, such as its aggregation state. In aqueous solutions, hematoporphyrin can exist as monomers or aggregates (like dimers). Aggregation typically causes a blue shift in the Soret band and a red shift in the Q-bands.
| Band | Typical Wavelength Range (nm) | Relative Intensity | Electronic Transition |
|---|---|---|---|
| Soret Band | ~400 | Very Strong | S₀ → S₂ |
| Q-Bands | 500 - 700 | Weak | S₀ → S₁ |
Upon excitation, typically via the Soret band, hematoporphyrin relaxes and can emit light from its first excited singlet state (S₁), resulting in fluorescence. This emission generally occurs in the red region of the spectrum, with characteristic peaks around 620 nm. biomedres.us The property of fluorescence is exploited for diagnostic purposes, particularly in oncology. Since hematoporphyrin and its derivatives tend to accumulate preferentially in tumor tissues, illuminating the tissue with blue light and detecting the resulting red fluorescence allows for the visualization and localization of malignant areas. patsnap.combohrium.com This fluorescence-based detection is a key component of photodynamic diagnosis (PDD).
Quantum Yields of Singlet Oxygen Production
The therapeutic effect of hematoporphyrin is primarily mediated by the production of singlet oxygen (¹O₂), a highly reactive form of oxygen. patsnap.comnih.govnih.gov After light absorption and transition to an excited singlet state, the molecule can undergo a process called intersystem crossing to a longer-lived excited triplet state. patsnap.com This triplet-state hematoporphyrin can then transfer its energy to ground-state molecular oxygen (³O₂), converting it into the cytotoxic singlet oxygen. patsnap.combiomedres.us
The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which defines the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The quantum yield is highly dependent on the aggregation state of the hematoporphyrin. Monomeric forms of the photosensitizer are significantly more efficient at producing singlet oxygen than aggregated forms. In aqueous solutions, this leads to a concentration-dependent quantum yield, as higher concentrations favor aggregation.
| Form of Hematoporphyrin | Typical Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Condition |
|---|---|---|
| Monomer | ~0.64 | Methanol or Water (pH 7.4) |
| Dimer/Aggregate | ~0.11 | Water (pH 7.4) |
Photostability and Phototransformations in Biological Milieu
When used in photodynamic therapy, photosensitizers are subjected to intense light, which can lead to their degradation. This process, often termed photobleaching or photodegradation, involves the chemical alteration of the photosensitizer molecule itself, often through reactions with the reactive oxygen species it generates. researchgate.netnih.gov
For hematoporphyrin, this photodegradation is accompanied by the formation of photoproducts. researchgate.net This phototransformation can be observed spectroscopically, where the original fluorescence peaks of the hematoporphyrin decrease during illumination, while new fluorescence bands may appear at different wavelengths (e.g., around 640-680 nm). researchgate.netspiedigitallibrary.org The rate of this phototransformation can be influenced by factors such as the local environment and the concentration of the photosensitizer. researchgate.net While photobleaching can reduce the therapeutic efficacy over prolonged irradiation, it has also been proposed as a mechanism that could potentially protect normal tissue. spiedigitallibrary.org Furthermore, the photodegradation kinetics within cells can be used to study the behavior and lifetime of singlet oxygen in the intracellular environment. nih.gov The stability of hematoporphyrin can be enhanced when it forms complexes with proteins like human serum albumin (HSA). termedia.pl
Fluorescence Lifetime Measurements and Energy Transfer Studies
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For hematoporphyrin derivatives, this parameter has proven to be a valuable diagnostic tool. Studies have shown that the fluorescence decay of hematoporphyrin is significantly slower—meaning it has a longer lifetime—in tumor tissue compared to surrounding healthy tissues. nih.gov
This difference in lifetime can be measured and mapped across a region of tissue using Fluorescence Lifetime Imaging (FLIM). nih.gov FLIM provides contrast based on the decay dynamics of the fluorescence rather than just its intensity, allowing for reliable tumor detection even at very low drug doses. nih.gov The fluorescence lifetime can be concentration-dependent; at low concentrations, a single decay time is often observed, while at higher concentrations where aggregation occurs, multiple decay times may be present. nih.gov
The fundamental process enabling the therapeutic action is Förster Resonance Energy Transfer (FRET), where the excited triplet state of the hematoporphyrin non-radiatively transfers its energy to molecular oxygen. patsnap.combiomedres.us The efficiency of this energy transfer to produce singlet oxygen is the cornerstone of its photodynamic effect. Studies on the photodegradation of porphyrins in cells show that the reactive intermediates, primarily singlet oxygen, diffuse over very short distances (estimated at 0.01-0.02 µm), corresponding to a very short lifetime of the intermediate within the cellular environment. nih.gov
Preclinical Research Methodologies and Biological Studies
In Vitro Cellular Research Models
In vitro cellular research models are fundamental in elucidating the mechanisms of action of Hematoporphyrin (B191378) hydrochloride, particularly in the context of photodynamic therapy (PDT). These models allow for controlled investigations into the compound's photosensitizing effects at the cellular and molecular level.
The selection of appropriate cell lines is a critical first step in preclinical research. Studies on Hematoporphyrin and its derivatives have utilized a diverse range of human and animal cancer cell lines to investigate its efficacy across different tumor types. Normal cell lines are often included as controls to assess the selectivity of the treatment.
Commonly used cancer cell lines include:
Esophageal Squamous Cell Carcinoma: KYSE-150 nih.govnih.gov.
Oral Cancer: KB cell line nih.gov.
Lung Cancer: Small cell lung cancer (H446), lung adenocarcinoma (A549), and squamous carcinoma (H520) nih.govresearchgate.netphysiciansweekly.com.
Hepatocellular Carcinoma: SMCC-7721 nih.gov.
Breast Cancer: MCF-7 and drug-resistant MCF-7/ADR cells rsc.orgresearchgate.net.
Sarcoma: Osteosarcoma cell lines (LM8, MG63, Saos-2) and others (SW1353, TC71, RD) nih.gov.
Glioblastoma: U87 glioma cells spandidos-publications.com.
Cervical Cancer: HeLa cells researchgate.net.
Gastric Cancer: Human gastric poorly differentiated mucinous adenocarcinoma cell line (MGc 80-3) nih.govscispace.com.
Animal Cancer Models: Murine cell lines such as EL4 lymphoma, B16 melanoma, Lewis lung carcinoma, and MS-2 fibrosarcoma are also employed nih.gov.
As a comparative control, non-malignant cell lines like the human bronchial epithelial BEAS-2B cells are used nih.govphysiciansweekly.com.
Standard cell culture conditions are typically maintained to ensure cell viability and logarithmic growth for experiments. Cells are generally cultured in media such as RPMI-1640 or DMEM, supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, and 100 U/mL streptomycin nih.gov. The cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere nih.govbiomedres.us.
To quantify the cytotoxic effects of Hematoporphyrin-mediated PDT, various assays are employed to measure cell viability and proliferation. These assays typically demonstrate that the photodynamic effect is dependent on both the concentration of the photosensitizer and the dose of light administered.
Commonly used methods include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. In studies with the KB oral cancer cell line, the MTT reduction method showed that cell survival was reduced by about 50% after a 3-hour incubation with Hematoporphyrin followed by irradiation nih.gov.
Cell Counting Kit-8 (CCK-8) Assay: Similar to the MTT assay, the CCK-8 assay is used to measure cell viability. In studies on human esophageal squamous cell carcinoma cells (KYSE-150), the CCK-8 assay was used to demonstrate decreased cell viability after treatment with a Hematoporphyrin derivative (HpD) and PDT nih.govnih.gov. Likewise, in small cell lung cancer H446 cells, CCK8 results showed significantly decreased cell viability when the HpD concentration was 15 μg/mL and the laser power density reached 50 mW/cm² nih.govphysiciansweekly.com.
Crystal Violet Assay: This staining method is used to assess the net growth inhibition over a period of time following treatment. It has been used to evaluate the cytotoxic effects of Photofrin® (a purified form of Hematoporphyrin derivative) in HeLa and MCF-7 cells researchgate.net.
Table 1: Summary of Cell Viability and Growth Inhibition Findings
| Cell Line | Assay Used | Key Findings |
|---|---|---|
| KB (Oral Cancer) | MTT Assay | ~50% reduction in cell survival after 3 hours of Hematoporphyrin incubation and irradiation nih.gov. |
| KYSE-150 (Esophageal Cancer) | CCK-8 Assay | Decreased cell viability after HpD-PDT treatment nih.govnih.gov. |
| H446 (Small Cell Lung Cancer) | CCK-8 Assay | Significant decrease in viability at 15 µg/mL HpD and 50 mW/cm² laser power nih.govphysiciansweekly.com. |
| HeLa, MCF-7 (Cervical, Breast Cancer) | Crystal Violet Assay | Evaluated cytotoxic and cytostatic effects of Photofrin®-PDT researchgate.net. |
Hematoporphyrin-mediated PDT can induce cell death through multiple pathways, including apoptosis, necrosis, and autophagy. The predominant mechanism can depend on the cell type, photosensitizer concentration, and light dose.
Apoptosis (Programmed Cell Death): Apoptosis is a common outcome of PDT. Its induction is confirmed through several analytical methods:
Flow Cytometry with Annexin V-FITC/PI Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. It has been used to confirm the induction of apoptosis in KYSE-150 nih.govnih.gov, sarcoma nih.gov, and H446 cells nih.govphysiciansweekly.com.
Hoechst 33342/33258 Staining: This fluorescent stain binds to DNA and reveals changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are characteristic of apoptosis nih.govphysiciansweekly.comnih.govspandidos-publications.com.
Western Blot Analysis: This technique is used to detect key proteins involved in the apoptotic cascade. Studies have shown that HpD-PDT leads to the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2 in cell lines such as KYSE-150 and H446 nih.govnih.govphysiciansweekly.com. The release of cytochrome C from the mitochondria into the cytoplasm is another key indicator of the intrinsic apoptotic pathway nih.govkoreamed.org.
Necrosis: Necrosis is a form of uncontrolled cell death that often occurs alongside apoptosis following PDT. It involves cell swelling and the loss of membrane integrity mdpi.com. In studies on the KB cell line, necrosis was identified within 12 hours of PDT, followed by the appearance of apoptosis nih.gov. While apoptosis is often considered the primary goal of PDT, necrosis also contributes to tumor destruction mdpi.compatsnap.com.
Autophagy: Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death. In the context of PDT, its role can be complex.
Analysis of Autophagy Markers: The conversion of the protein LC3-I to LC3-II and the degradation of the p62 protein are hallmark indicators of autophagic activity. In KYSE-150 cells, HpD-PDT was found to increase the ratio of LC3-II to LC3-I and also increase p62 expression, suggesting that PDT initiates autophagy but may then block the final stages of the process, contributing to cell death nih.gov. Studies in HeLa and MCF-7 cells also show robust autophagy induction following Photofrin®-PDT researchgate.net.
Table 2: Methodologies for Analyzing Cell Death Mechanisms
| Cell Death Mechanism | Analytical Method | Key Markers/Observations |
|---|---|---|
| Apoptosis | Flow Cytometry | Annexin V-positive cells nih.govnih.govnih.gov. |
| Fluorescence Microscopy | Condensed/fragmented nuclei (Hoechst staining) nih.govspandidos-publications.com. | |
| Western Blot | Increased cleaved Caspase-3 & Bax; Decreased Bcl-2; Cytochrome C release nih.govnih.govkoreamed.org. | |
| Necrosis | Microscopy/Flow Cytometry | Cell swelling, loss of membrane integrity (PI staining) nih.govmdpi.com. |
| Autophagy | Western Blot | Increased LC3-II/LC3-I ratio; Changes in p62 levels nih.gov. |
| Electron Microscopy | Formation of autophagosomes doaj.org. |
The therapeutic effect of Hematoporphyrin-based PDT is primarily mediated by the generation of reactive oxygen species (ROS) upon light activation patsnap.compatsnap.com. The excited state of the photosensitizer transfers energy to molecular oxygen, producing highly cytotoxic species, predominantly singlet oxygen (¹O₂) patsnap.com.
Methods for ROS detection and quantification include:
Fluorescent Probes: 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe. Inside the cell, it is deacetylated and then oxidized by ROS into the highly fluorescent compound DCF. The intensity of this fluorescence, measured by flow cytometry or fluorescence microscopy, correlates with the amount of intracellular ROS produced. This method has been used to measure ROS levels in KYSE-150 and KB cell lines after HpD-PDT nih.govnih.govnih.gov.
Singlet Oxygen Quantum Yield (ΦΔ): The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). This value is crucial for comparing the photochemical efficacy of different porphyrin-based compounds.
Direct Detection: The quantum yield can be determined by directly detecting the characteristic phosphorescence of singlet oxygen following excitation rsc.orgnih.gov.
Table 3: Singlet Oxygen Quantum Yields (ΦΔ) for Hematoporphyrin and its Derivatives
| Form/Condition | Solvent/Environment | Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|
| Free-base forms | Various solvents | 0.44 - 0.85 | rsc.orgnih.govsemanticscholar.org |
| Monomeric form | Methanol | 0.64 - 0.76 | nih.govresearchgate.net |
| Dimeric (aggregated) form | Water | 0.11 - 0.12 | nih.govresearchgate.net |
The efficacy of PDT is highly dependent on the subcellular location where the photosensitizer accumulates, as this determines the primary site of photodamage. Hematoporphyrin is inherently fluorescent, which allows its distribution within cells to be directly visualized using fluorescence-based techniques nih.gov.
Confocal Laser Scanning Microscopy: This high-resolution imaging technique is the primary method used to determine the intracellular distribution of Hematoporphyrin. By capturing optical sections of the cell, it provides detailed three-dimensional information about the photosensitizer's location.
Localization Patterns: Studies using confocal microscopy in KB oral cancer cells have revealed that the localization of Hematoporphyrin is time-dependent. Over time, the photosensitizer can be observed accumulating in the cell membrane, cytoplasm, and eventually the nucleus nih.gov. Other studies have highlighted its accumulation in the mitochondria, which is a critical target for inducing apoptosis koreamed.org. The fluorescence properties of Hematoporphyrin in living cells are similar to those observed in highly concentrated solutions, suggesting that the compound becomes concentrated within the cells relative to the external medium nih.gov. Determining the precise location is crucial because damage to mitochondria can trigger apoptosis, while damage to the plasma membrane is more likely to lead to necrosis.
To aid in precise localization, researchers often co-stain cells with fluorescent markers specific to certain organelles (e.g., MitoTracker for mitochondria, DAPI for the nucleus) and observe the degree of signal overlap with the Hematoporphyrin fluorescence addgene.org.
Combining Hematoporphyrin-based PDT with other anticancer treatments, such as chemotherapy, is an area of active research aimed at achieving synergistic effects and overcoming drug resistance.
Combination with Chemotherapeutic Agents: In vitro studies have explored the interaction between Hematoporphyrin derivatives and various cytotoxic drugs. One study investigated combinations with anthracyclines (daunorubicin, adriamycin), mitoxantrone, cis-platinum, and 5-fluorouracil. When cells were co-incubated simultaneously with HpD and anthracyclines, a mutual inhibition of cellular uptake and a significant reduction in the cytotoxicity of both agents were observed nih.gov. This suggests an extracellular interaction that reduces the amount of free drug available to the cells. However, when the drugs were administered sequentially, this inhibition was not seen nih.gov.
Synergistic Effects: In contrast, other studies have shown that pre-treatment with certain chemotherapeutic drugs can potentiate the photodynamic effect of Hematoporphyrin. Research on a human gastric cancer cell line (MGc 80-3) found that administering vincristine, mitomycin, bleomycin A5, or 5-Fluorouracil before HpD-PDT resulted in an enhanced therapeutic effect nih.govscispace.com. This potentiation may be due to the cell-cycle blocking effects of the chemotherapy drugs, which could influence the uptake and localization of the photosensitizer nih.govscispace.com.
Overcoming Drug Resistance: A novel approach involves co-loading Hematoporphyrin and a chemotherapeutic agent like doxorubicin into nanomicelles. This strategy was shown to effectively reverse drug resistance in human breast cancer cells (MCF-7/ADR) by combining sonodynamic therapy (using Hematoporphyrin as a sonosensitizer) with chemotherapy, leading to enhanced cell apoptosis rsc.org.
Targeting Signaling Pathways: Combining HpD-PDT with inhibitors of specific cellular signaling pathways has also been explored. For instance, using the PI3K inhibitor LY294002 in conjunction with HpD-PDT on KYSE-150 cells resulted in a more significant inhibition of cell viability and a greater induction of apoptosis compared to HpD-PDT alone nih.govnih.gov.
Table 4: Summary of Hematoporphyrin Drug Interaction Studies in Cell Systems
| Interacting Drug(s) | Cell Line | Administration Protocol | Observed Effect |
|---|---|---|---|
| Daunorubicin, Adriamycin | Cultured cells | Simultaneous incubation | Mutual inhibition of cellular uptake and cytotoxicity nih.gov. |
| Vincristine, Mitomycin, 5-FU | MGc 80-3 (Gastric Cancer) | Chemotherapy administered before HpD-PDT | Potentiated photodynamic effect nih.govscispace.com. |
| Doxorubicin (in nanomicelles) | MCF-7/ADR (Breast Cancer) | Co-loaded nanoparticles with ultrasound | Synergistic cytotoxicity and reversal of drug resistance rsc.org. |
| LY294002 (PI3K inhibitor) | KYSE-150 (Esophageal Cancer) | Combination treatment | Enhanced apoptosis and inhibition of cell viability nih.govnih.gov. |
Table 5: List of Compounds
| Compound Name |
|---|
| 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) |
| 5-fluorouracil |
| Adriamycin (Doxorubicin) |
| Annexin V |
| Bax |
| Bcl-2 |
| Bleomycin A5 |
| Caspase-3 |
| Caspase-9 |
| Cis-platinum (Cisplatin) |
| Cytochrome C |
| Daunorubicin |
| Docetaxel (B913) |
| Doxorubicin |
| Hematoporphyrin |
| Hematoporphyrin derivative (HpD) |
| LY294002 |
| Mitomycin |
| Mitoxantrone |
| Photofrin® |
| Propidium Iodide (PI) |
In Vivo Preclinical Animal Models
Tumor Xenograft Models and Establishment
In vivo preclinical animal models are crucial for evaluating the therapeutic potential of novel anticancer agents like Hematoporphyrin hydrochloride. Tumor xenograft models, which involve the transplantation of human tumor cells into immunodeficient animals, are widely utilized to mimic human cancer in a living system. The establishment of these models is a critical first step in assessing the efficacy of this compound-based therapies, particularly photodynamic therapy (PDT) and sonodynamic therapy (SDT).
The most common animal model used is the immunodeficient mouse, such as nude mice or BALB/c mice, which can accept human tumor xenografts without immediate rejection. The establishment of these models typically involves the subcutaneous or orthotopic inoculation of a suspension of cultured human cancer cells. For instance, in studies evaluating this compound, human esophageal cancer cells (Eca-109), breast adenocarcinoma cells, and sarcoma cells have been used to establish subcutaneous tumor models in nude mice.
The process begins with the culture of the desired cancer cell line in vitro. Once a sufficient number of cells are grown, they are harvested and suspended in a suitable medium, such as phosphate-buffered saline (PBS). A specific number of cells, typically in the range of 10^6 to 10^7, is then injected into the flank or another appropriate site of the immunodeficient mouse. For orthotopic models, which aim to replicate the tumor's natural microenvironment, the cancer cells are implanted into the corresponding organ of the animal.
Following inoculation, the animals are closely monitored for tumor development. The tumor size is periodically measured using calipers, and the tumor volume is calculated, often using the formula (L × W²) / 2, where L is the length and W is the width of the tumor. The general health and body weight of the animals are also monitored throughout the study. Once the tumors reach a palpable and measurable size, the animals are randomized into different treatment groups to evaluate the efficacy of this compound.
Assessment of Tumor Growth Inhibition and Regression
A primary endpoint in preclinical anticancer studies is the assessment of a compound's ability to inhibit tumor growth or induce tumor regression. In studies involving this compound, tumor growth is meticulously monitored following treatment, and various parameters are used to quantify the therapeutic response.
The most direct method for assessing tumor growth is the regular measurement of tumor volume. The change in tumor volume over time is plotted to generate tumor growth curves for both control and treated groups. These curves provide a visual representation of the treatment's effect on tumor progression.
To quantify the antitumor effect, the Tumor Growth Inhibition (TGI) rate is often calculated. This metric compares the average tumor volume or weight in the treated group to that of the control group at the end of the study. The formula for TGI is typically expressed as:
TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100
In some studies, tumor regression is observed, where the tumor size decreases from its initial volume at the start of treatment. The extent of regression can be reported as a percentage change from the baseline tumor size. In addition to tumor volume, the final tumor weight at the end of the study is also a key parameter for assessing efficacy.
The following table summarizes the tumor growth inhibition rates observed in a preclinical study evaluating a Hematoporphyrin derivative in Balb/c nude mice bearing Eca-109 tumors.
| Treatment Group | Average Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Control | 1.25 | 0 |
| Light Only | 1.20 | 4 |
| Photosensitizer Only | 1.15 | 8 |
| PDT Group | 0.35 | 72 |
In sonodynamic therapy studies using Hematoporphyrin (HP) and HP-encapsulated Mesoporous Silica (B1680970) Nanoparticles (HP-MSNs) in a mouse model of breast adenocarcinoma, the TGI percentages were also evaluated. bohrium.com The results demonstrated a significant antitumor effect in the groups receiving sonodynamic therapy. bohrium.com
Histopathological and Immunohistochemical Analysis of Treated Tissues
Histopathological and immunohistochemical analyses of treated tissues are essential for understanding the cellular and molecular mechanisms underlying the antitumor effects of this compound-based therapies. These techniques provide detailed insights into the morphological changes within the tumor and the surrounding tissues following treatment.
Histopathological Analysis:
Following the completion of in vivo studies, tumors and major organs are typically excised, fixed in formalin, and embedded in paraffin. Thin sections of these tissues are then stained with hematoxylin and eosin (H&E) and examined under a microscope. This analysis allows for the detailed observation of cellular morphology, tissue architecture, and the extent of treatment-induced damage.
In preclinical studies of this compound-mediated photodynamic therapy, histopathological examination of treated tumors has revealed several key features:
Tumor Necrosis: A common finding is the presence of extensive areas of coagulative necrosis within the tumor mass. This indicates widespread cell death and is a primary indicator of therapeutic efficacy.
Vascular Damage: Photodynamic therapy with Hematoporphyrin derivatives is known to induce significant damage to the tumor vasculature. Histopathological analysis often shows evidence of vascular congestion, hemorrhage, and thrombosis, leading to a shutdown of blood supply to the tumor.
Apoptosis: In addition to necrosis, apoptotic bodies and cells with condensed chromatin and fragmented nuclei can be identified, indicating programmed cell death as another mechanism of tumor destruction.
A comparative study on two different murine sarcoma tumor models (RIF-1 and EMT-6) treated with a hematoporphyrin derivative and light demonstrated distinct histopathological responses. nih.gov The EMT-6 tumor, which showed greater uptake of the hematoporphyrin derivative, exhibited marked areas of patchy coagulation necrosis and vascular hemorrhage, leading to essentially total tumor destruction at higher light doses. nih.gov In contrast, the RIF-1 tumor showed only minimal superficial tumor necrosis. nih.gov
Immunohistochemical Analysis:
Immunohistochemistry (IHC) is a powerful technique used to detect the presence and localization of specific proteins within tissue sections. In the context of this compound research, IHC can be used to investigate the expression of various biomarkers related to cell death, proliferation, angiogenesis, and immune responses. For example, IHC can be used to:
Detect markers of apoptosis, such as cleaved caspase-3.
Assess cell proliferation by staining for Ki-67.
Evaluate changes in the tumor microenvironment, such as the density of blood vessels (using markers like CD31) or the infiltration of immune cells (using markers like CD4 and CD8 for T-lymphocytes).
In a study investigating the immune response induced by Hematoporphyrin derivative-mediated PDT, immunohistochemistry was used to analyze tumor-infiltrating lymphocytes. semanticscholar.org
Evaluation of Antitumor Efficacy and Distribution
Antitumor Efficacy:
The antitumor efficacy is a comprehensive assessment of the therapeutic benefit of the treatment. In preclinical animal models, efficacy is evaluated based on several parameters:
Tumor Growth Delay: The time it takes for a tumor to reach a certain size is a measure of growth delay. A longer time to reach the target volume in the treated group compared to the control group indicates an effective treatment.
Tumor Regression: As mentioned previously, a reduction in tumor size is a strong indicator of efficacy.
Cure Rate: In some cases, complete tumor eradication is achieved, leading to a "cure" in the preclinical model.
Studies have shown that photodynamic therapy with hematoporphyrin derivatives can significantly prolong the median survival time in mice bearing highly metastatic tumors like B16 melanoma and Lewis lung carcinoma. nih.gov In a study on MS-2 fibrosarcoma, mice treated with a hematoporphyrin derivative and laser light survived indefinitely, in contrast to control animals. nih.gov
The following table presents a summary of antitumor efficacy from a study on sonodynamic therapy with Hematoporphyrin (HP) and HP-encapsulated Mesoporous Silica Nanoparticles (HP-MSNs) in a breast adenocarcinoma model. bohrium.com
| Treatment Group | Tumor Growth Inhibition (TGI) % (Day 18) | Estimated 44-day Survival Time |
| SDT (2 W/cm²) + HP-MSN (5 mg/kg) | 45% | 95% |
| SDT (1 W/cm²) + HP-MSN (5 mg/kg) | 42% | Not Reported |
| SDT (2 W/cm²) + HP (2.5 mg/kg) | 42% | Not Reported |
Distribution:
The biodistribution of this compound is a key aspect of its preclinical evaluation. An ideal photosensitizer should exhibit selective accumulation in tumor tissue while being rapidly cleared from normal tissues to minimize photosensitivity-related side effects. The distribution of this compound and its derivatives in tumor-bearing animals is typically studied using fluorescence imaging or by measuring the concentration of the compound in excised tissues.
In vivo fluorescence imaging can be used to non-invasively monitor the accumulation of Hematoporphyrin in tumors over time. This technique allows for the determination of the optimal time window between drug administration and light or ultrasound application for maximum therapeutic effect. Studies have shown that Hematoporphyrin-mediated fluorescence reflectance imaging can detect subcutaneous human tumors in mice as early as 3 days after inoculation.
Quantitative analysis of biodistribution involves sacrificing the animals at different time points after administration of this compound, excising the tumor and various organs (liver, spleen, kidney, skin, muscle, etc.), and measuring the concentration of the compound in each tissue. This is often done using fluorescence spectroscopy or high-performance liquid chromatography (HPLC). The results are typically expressed as the amount of drug per gram of tissue. A high tumor-to-normal tissue ratio is a desirable characteristic for a photosensitizer.
Non-Oncological Preclinical Applications (e.g., Antimicrobial, Thrombosis Inhibition)
Beyond its well-established role in oncology, this compound has been investigated for its potential in non-oncological applications, primarily in antimicrobial photodynamic therapy and, to a lesser extent, in the context of thrombosis.
Antimicrobial Photodynamic Therapy:
Antimicrobial photodynamic therapy (aPDT) is an emerging approach to combat localized infections, especially those caused by antibiotic-resistant pathogens. The principle of aPDT is similar to that of anticancer PDT, involving the activation of a photosensitizer with light to generate reactive oxygen species that are cytotoxic to microorganisms.
Preclinical in vivo models are essential for evaluating the efficacy of this compound in aPDT. These models typically involve inducing a localized infection in an animal, most commonly a mouse, and then treating the infected area with this compound and light.
Commonly used animal models for aPDT include:
Wound Infection Models: A full-thickness skin wound is created on the back of the mouse and then inoculated with a specific pathogen, such as Staphylococcus aureus (including MRSA) or Pseudomonas aeruginosa.
Burn Infection Models: A controlled burn is created on the skin, which is then infected with bacteria.
Abscess Models: Bacteria are injected subcutaneously to form a localized abscess.
The efficacy of aPDT is assessed by measuring the reduction in the bacterial load in the treated area compared to control groups. This is typically done by swabbing the wound or excising the infected tissue and performing colony-forming unit (CFU) counts. In some advanced models, bioluminescent bacteria are used, allowing for non-invasive, real-time imaging of the infection and the therapeutic response.
While many studies on aPDT have focused on other porphyrins, the principles and methodologies are directly applicable to the preclinical evaluation of this compound for antimicrobial applications.
Thrombosis Inhibition:
The preclinical investigation of this compound for thrombosis inhibition is less well-documented than its other applications. The primary focus of research involving Hematoporphyrin and the vascular system has been on the vascular-damaging effects of photodynamic therapy in the context of cancer treatment and, to some extent, atherosclerosis.
PDT with hematoporphyrin derivatives is known to induce platelet aggregation and thrombus formation within the tumor microvasculature, leading to vascular occlusion. This effect, while beneficial for tumor destruction, is the opposite of thrombosis inhibition.
Some studies have explored the effects of porphyrin-related compounds on platelets. For instance, oxidized heme derivatives like hemin (B1673052) and hematin (B1673048), which are structurally related to Hematoporphyrin, have been shown to be potent agonists of platelet activation and aggregation.
Research on the direct antithrombotic effects of this compound in established in vivo models of thrombosis (e.g., ferric chloride-induced thrombosis or stenosis-induced thrombosis) is limited. Further preclinical studies would be necessary to determine if this compound possesses any intrinsic anticoagulant or antiplatelet properties independent of its photosensitizing effects. A study on atherosclerotic rabbits showed that a hematoporphyrin derivative localizes within atheroma, and irradiation with light can induce changes in the plaque. nih.gov However, this does not directly demonstrate a therapeutic effect on thrombosis.
Computational and Theoretical Investigations
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.
Molecular docking simulations have been employed to identify the binding sites of hematoporphyrin (B191378) on serum albumins, which are key transport proteins in the bloodstream. Studies have focused on both Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) to elucidate the specific regions of interaction.
For BSA, molecular docking studies have successfully identified the primary binding locations of hematoporphyrin. researchgate.net These simulations revealed that hematoporphyrin preferentially binds within two specific subdomains of BSA: subdomain IB and subdomain IIA. researchgate.net The binding within these pockets is stabilized by a network of non-covalent interactions.
Spectroscopic studies combined with molecular modeling have also shed light on the binding of hematoporphyrin to HSA. termedia.pl While direct molecular docking results for HSA are not as explicitly detailed in the provided search results, experimental evidence strongly suggests that hematoporphyrin locates in subdomain IIA of HSA's tertiary structure. termedia.pl There is also a possibility of interaction within subdomain I, near the tryptophan residue Trp135. termedia.pl
Table 1: Predicted Binding Sites of Hematoporphyrin on Serum Albumins
| Protein | Predicted Binding Site(s) | Key Interacting Residues (from docking) |
|---|---|---|
| Bovine Serum Albumin (BSA) | Subdomain IB, Subdomain IIA | Not explicitly detailed in search results |
| Human Serum Albumin (HSA) | Subdomain IIA (primary), Subdomain I (possible) | Not explicitly detailed in search results |
The stability of the ligand-protein complex is quantified by calculating the interaction energy, which provides an estimate of the binding affinity. For the interaction between hematoporphyrin and BSA, computational methods have been used to determine the binding energy.
Molecular docking calculations for the hematoporphyrin-BSA complex have yielded a binding energy that correlates well with experimental thermodynamic data. researchgate.net The calculated free energy change (ΔG⁰) from these simulations was found to be in good agreement with the experimentally determined value, suggesting that the primary forces driving the complexation are hydrogen bonding and van der Waals interactions. researchgate.net
Table 2: Calculated Interaction Energies for Hematoporphyrin Binding
| Protein | Computational Method | Calculated Binding Energy (ΔG⁰) |
|---|---|---|
| Bovine Serum Albumin (BSA) | Molecular Docking | Correlates well with experimental -35.5 kJ mol⁻¹ |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of the conformational changes and binding events of molecules over time. This technique allows for the study of the flexibility of both the ligand and the protein and the stability of their complex.
MD simulations have been instrumental in understanding the conformational adjustments that occur upon the binding of hematoporphyrin to proteins like BSA. These simulations, in conjunction with experimental data, confirm that the binding of hematoporphyrin induces conformational changes in the protein structure. researchgate.net
The simulations of the hematoporphyrin-BSA complex have shown that the binding is stable over the simulation time, with the ligand remaining within the identified binding pockets. researchgate.net This stability is maintained by the persistent hydrogen bonding and hydrophobic interactions, which anchor the hematoporphyrin molecule in place and influence the local and potentially global conformation of the albumin protein. researchgate.net
Molecular dynamics simulations have been utilized to investigate the specific interactions between hematoporphyrin and Poly(ethylene glycol) (PEG), a polymer often used in drug delivery systems. nih.gov These simulations have revealed a strong, lipophilic interaction between the nonpolar ethylene (B1197577) groups of PEG and the porphyrin ring of hematoporphyrin. nih.gov
The simulations demonstrated that this interaction is significant enough to cause PEG to aggregate around the hematoporphyrin molecule. nih.gov Interestingly, the presence of salt at physiological concentrations was found to enhance this attractive interaction. This is hypothesized to be due to salt cations causing the PEG to coil, which increases the exposure of its nonpolar ethylene groups and thus its effective hydrophobicity. nih.gov This strong interaction suggests that PEG can play a protective role for hematoporphyrin in delivery systems. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide insights into molecular geometry, stability, and spectroscopic properties.
A theoretical study using DFT at the PBEPBE/6-31G(d) level has been performed on hematoporphyrin and its dimers. researchgate.net This level of theory was chosen for its good agreement with experimental X-ray crystal data for porphyrins. The study focused on the geometric and electronic properties of hematoporphyrin and its ether-linked, ester-linked, and C-C linked dimers. researchgate.net
The calculations revealed that the C-C linked dimer is the most stable. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations were used to predict the electronic absorption spectra (UV-Vis data). The results showed that the Q-band absorption maxima, which are important for photodynamic activity, undergo a less intense transition with a low oscillator strength in the dimers, suggesting that the dimeric forms may have activity when administered at higher dosages. researchgate.net
Table 3: Key Findings from Quantum Chemical Calculations on Hematoporphyrin
| Computational Method | Key Findings |
|---|---|
| DFT (PBEPBE/6-31G(d)) | Good agreement with experimental geometry. C-C linked dimer is the most stable. |
| TD-DFT | Predicted UV-Vis spectra. Q-band transitions in dimers are less intense. |
Structure-Activity Relationship Modeling through Computational Approaches
Computational modeling has emerged as a powerful tool to elucidate the intricate relationship between the chemical structure of hematoporphyrin derivatives and their photosensitizing activity. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, aim to develop mathematical models that correlate molecular descriptors with biological activity, thereby enabling the prediction of the photodynamic efficacy of novel compounds and guiding the design of more potent photosensitizers.
A significant challenge in the development of effective photosensitizers for photodynamic therapy (PDT) is understanding the structural features that govern their therapeutic potential. Computational approaches provide a framework to systematically investigate how modifications to the hematoporphyrin scaffold influence key properties such as light absorption, singlet oxygen generation, and cellular uptake.
One approach to modeling the structure-activity relationship of hematoporphyrin analogues involves the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes, including:
Topological descriptors: These describe the connectivity and branching of the molecule.
Geometrical descriptors: These relate to the three-dimensional size and shape of the molecule.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies and charge distributions.
Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.
By correlating these descriptors with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) in cancer cell lines, QSAR models can be constructed. These models can then be used to predict the activity of untested or hypothetical hematoporphyrin derivatives.
For instance, a study focusing on a series of porphyrin derivatives, including analogues of hematoporphyrin, investigated the correlation between various molecular descriptors and their photocytotoxicity against human epidermoid carcinoma cells. The findings from such studies can be summarized in data tables that highlight the key molecular properties influencing the photosensitizing activity.
Below are illustrative data tables showcasing the types of molecular descriptors and biological activity data that are utilized in QSAR modeling of hematoporphyrin-like compounds.
Table 1: Physicochemical and Quantum-Chemical Descriptors for a Series of Hematoporphyrin Analogues
| Compound | logP | Molar Refractivity | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| Analogue 1 | 2.15 | 150.3 | -5.89 | -2.45 | 3.12 |
| Analogue 2 | 2.78 | 165.8 | -5.92 | -2.41 | 2.89 |
| Analogue 3 | 1.98 | 145.1 | -5.85 | -2.51 | 3.56 |
| Analogue 4 | 3.12 | 172.4 | -5.95 | -2.38 | 2.54 |
| Analogue 5 | 2.55 | 160.2 | -5.90 | -2.43 | 3.01 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Correlation of Molecular Descriptors with Photocytotoxicity (IC50) in HEp2 Cells
| Compound | IC50 (µM) | logP | Molecular Weight | Surface Area (Ų) |
| Analogue 1 | 5.2 | 2.15 | 598.7 | 550.1 |
| Analogue 2 | 3.8 | 2.78 | 626.8 | 580.3 |
| Analogue 3 | 6.5 | 1.98 | 584.6 | 540.7 |
| Analogue 4 | 2.9 | 3.12 | 640.9 | 595.2 |
| Analogue 5 | 4.5 | 2.55 | 612.7 | 565.8 |
Note: Data is hypothetical and for illustrative purposes.
From these correlations, QSAR models can be developed using statistical methods such as multiple linear regression or more advanced machine learning algorithms. These models can reveal that properties like lipophilicity (logP) and specific quantum-chemical parameters have a significant influence on the photodynamic activity of hematoporphyrin derivatives. For example, a positive correlation with logP might suggest that increased lipid solubility enhances cellular uptake and, consequently, phototoxicity.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for biological activity. This information is invaluable for the rational design of new hematoporphyrin derivatives with improved therapeutic efficacy.
Research Challenges and Future Directions
Addressing Heterogeneity of Hematoporphyrin (B191378) Derivatives in Research
A significant challenge in the research and clinical application of hematoporphyrin-based photosensitizers lies in the heterogeneity of what is often termed "hematoporphyrin derivative" (HPD). HPD is not a single chemical entity but rather a complex mixture of various porphyrins derived from the parent compound, hematoporphyrin. researchgate.netaacrjournals.org This mixture can include hematoporphyrin itself, as well as hydroxyethylvinyl-deuteroporphyrin and protoporphyrin, along with various dimers and oligomers. researchgate.netnih.gov
The exact composition of this mixture can vary depending on the synthesis and purification methods used, leading to batch-to-batch variability. researchgate.net This heterogeneity presents a considerable challenge for researchers, as the different components of the mixture may possess distinct photophysical properties, tumor-localizing capabilities, and therapeutic efficacies. researchgate.netaacrjournals.org For instance, studies have suggested that the more hydrophobic porphyrin components within the HPD mixture may be more effective photosensitizers due to their ability to readily cross cell membranes. researchgate.net The lack of a standardized, chemically pure compound complicates the interpretation and reproducibility of research findings and makes it difficult to establish precise structure-activity relationships.
Future research efforts are directed towards the separation, purification, and characterization of the individual components of HPD to identify the most active constituents. A deeper understanding of the specific roles of each component will enable the development of more refined and potent photosensitizing agents with consistent and predictable clinical outcomes.
Development of Novel Hematoporphyrin-Based Photosensitizers with Improved Properties
The limitations of first-generation photosensitizers like hematoporphyrin derivative (HPD), such as their complex composition and prolonged skin photosensitivity, have spurred the development of second and third-generation hematoporphyrin-based photosensitizers. nih.govchemrxiv.orgchemrxiv.orgmdpi.com The primary goals of this research are to create new agents with enhanced properties for more effective photodynamic therapy (PDT).
Key areas of improvement include:
Enhanced Tumor Selectivity : Researchers are modifying the chemical structure of hematoporphyrin to improve its preferential accumulation in tumor tissues compared to healthy tissues. nih.govchemrxiv.org This would minimize damage to surrounding normal cells and reduce side effects.
Increased Singlet Oxygen Yield : The therapeutic effect of PDT is primarily mediated by the generation of cytotoxic singlet oxygen. chemrxiv.orgresearchgate.net Novel derivatives are being designed to have a higher quantum yield of singlet oxygen upon light activation, leading to more efficient tumor cell killing. biomedres.us
Absorption at Longer Wavelengths : Light penetration into biological tissues increases with longer wavelengths. researchgate.net Therefore, a major focus is to develop hematoporphyrin analogues that absorb light in the near-infrared (NIR) range (700-800 nm). researchgate.net This would allow for the treatment of deeper and larger tumors. researchgate.net
Improved Physicochemical Properties : Efforts are underway to enhance the water solubility and stability of hematoporphyrin derivatives, which can improve their formulation and in vivo delivery. acs.org
One promising approach involves the use of nanotechnology. Encapsulating hematoporphyrin in nanocarriers like liposomes, micelles, and carbon quantum dots can improve its solubility, stability, and tumor-targeting capabilities. acs.orgnih.gov For example, hematoporphyrin encapsulated in liposomes and micelles has shown increased bactericidal efficacy in photodynamic inactivation of gram-positive bacteria. nih.gov Similarly, hematoporphyrin-linked carbon quantum dots have demonstrated high phototoxicity against breast cancer cells. acs.org
The table below summarizes some of the desired properties of novel hematoporphyrin-based photosensitizers compared to first-generation agents.
| Property | First-Generation (e.g., HPD) | Novel Photosensitizers (Goals) | Rationale for Improvement |
| Composition | Complex, heterogeneous mixture researchgate.netaacrjournals.org | Chemically pure, well-defined structure nih.gov | Ensures reproducibility and clear structure-activity relationship. |
| Tumor Selectivity | Moderate nih.gov | High | Minimizes damage to healthy tissue and reduces side effects. nih.gov |
| Singlet Oxygen Yield | Variable | High biomedres.us | Increases the efficiency of tumor cell destruction. chemrxiv.org |
| Absorption Wavelength | Primarily in the visible range (around 630 nm) nih.gov | Near-infrared (NIR) range (700-800 nm) researchgate.net | Allows for deeper tissue penetration to treat larger tumors. researchgate.net |
| Skin Photosensitivity | Prolonged biomedres.usnih.gov | Reduced | Improves patient quality of life after treatment. nih.gov |
| Solubility | Low water solubility mdpi.com | Improved solubility in physiological media acs.org | Facilitates formulation and administration. acs.org |
Integration of Hematoporphyrin Research with Emerging Technologies (e.g., Theranostics)
The integration of hematoporphyrin research with emerging technologies, particularly in the realm of theranostics, is opening up new avenues for personalized medicine. nih.govnih.gov Theranostics combines diagnostic and therapeutic capabilities into a single agent, allowing for simultaneous tumor imaging and treatment. nih.gov Hematoporphyrin and its derivatives are naturally suited for theranostic applications due to their intrinsic fluorescent properties, which can be harnessed for diagnosis, and their ability to generate cytotoxic reactive oxygen species upon light activation for therapy. nih.govpatsnap.com
One of the key emerging technologies is the use of nanocarriers to create sophisticated hematoporphyrin-based theranostic platforms. nih.govnih.gov These nanocarriers can be engineered to not only deliver hematoporphyrin specifically to the tumor site but also to incorporate imaging agents for various modalities. For example, hematoporphyrin derivative (HPD) nanomedicines have been used in combination with gadolinium-diethylenetriamine pentaacetic acid (Gd-DTPA) enhanced magnetic resonance imaging (MRI) for the treatment of hepatocellular carcinoma. nih.gov This approach allows for precise monitoring of tumor morphology and the therapeutic response. nih.gov
Furthermore, the fluorescent properties of hematoporphyrin derivatives are being exploited for photodynamic diagnosis (PDD). nih.gov Under excitation with light of a specific wavelength (e.g., 405 nm), HPD emits red fluorescence, enabling the visualization of tumor margins. nih.gov This has been demonstrated in chordoma cell lines and xenograft tumors, suggesting its potential for guiding surgical resection. nih.gov
The development of porphysomes, which are self-assembled organic nanoparticles made from porphyrin-lipid conjugates, represents another exciting frontier. nih.gov These nanovesicles exhibit unique photophysical properties that can be tuned for multimodal imaging and therapy. nih.gov The table below illustrates the integration of hematoporphyrin with various emerging technologies.
| Emerging Technology | Application with Hematoporphyrin | Potential Advantages |
| Nanocarriers (Liposomes, Micelles, Nanoparticles) | Encapsulation and targeted delivery of hematoporphyrin derivatives. acs.orgnih.gov | Improved solubility, stability, and tumor targeting; reduced systemic toxicity. acs.orgnih.gov |
| Theranostics | Combination of fluorescence imaging (diagnosis) and photodynamic therapy (treatment) in a single agent. nih.govnih.gov | Personalized medicine approach; real-time monitoring of drug delivery and therapeutic response. nih.gov |
| Magnetic Resonance Imaging (MRI) | Co-administration of hematoporphyrin nanomedicine with MRI contrast agents (e.g., Gd-DTPA). nih.gov | Enhanced visualization of tumor lesions and assessment of treatment efficacy. nih.gov |
| Photodynamic Diagnosis (PDD) | Utilization of HPD-induced fluorescence to delineate tumor boundaries. nih.gov | Improved accuracy of tumor detection and surgical guidance. nih.gov |
| Sonodynamic Therapy (SDT) | Use of hematoporphyrin as a sonosensitizer, activated by ultrasound. mdpi.com | Potential for non-invasive treatment of deep-seated tumors. mdpi.com |
Exploring Synergistic Effects with Other Therapeutic Modalities
To enhance the efficacy of cancer treatment, researchers are increasingly exploring the combination of hematoporphyrin-mediated photodynamic therapy (PDT) with other therapeutic modalities. nih.gov The rationale behind this approach is that different treatments can target distinct cancer cell vulnerabilities, leading to a synergistic effect and overcoming potential resistance mechanisms. mdpi.com
Promising combination strategies include:
PDT and Chemotherapy : The co-administration of hematoporphyrin derivatives with chemotherapeutic agents has shown potential to improve tumor control. nih.govnih.gov For example, studies have demonstrated that combining HPD-PDT with drugs like Adriamycin and Methotrexate can potentiate the antitumor response. nih.gov Nanomedicine formulations carrying both a photosensitizer and a chemotherapeutic drug are being developed to ensure their co-localization within the tumor. nih.gov
PDT and Immunotherapy : PDT can induce an immune response against the tumor by promoting immunogenic cell death and releasing tumor-associated antigens. nih.govworldscientific.com This has led to investigations into combining PDT with immune checkpoint inhibitors. nih.gov The hypothesis is that PDT can turn an immunologically "cold" tumor into a "hot" one, thereby making it more susceptible to immunotherapy. nih.govworldscientific.com For instance, HpD-PDT has been shown to increase the expression of co-stimulatory molecules on T cells, which is crucial for T-cell activation. worldscientific.com
PDT and Photothermal Therapy (PTT) : Some nanoplatforms are being designed to incorporate both a photosensitizer for PDT and a photothermal agent for PTT. dovepress.com Upon light irradiation, these platforms can generate both reactive oxygen species and heat, leading to a dual mechanism of tumor destruction. dovepress.com
PDT and Anti-angiogenic Therapy : By targeting the tumor vasculature, PDT can be combined with anti-angiogenic agents to disrupt the tumor's blood supply and inhibit its growth.
The table below provides an overview of studies exploring the synergistic effects of hematoporphyrin-based PDT with other therapies.
| Combination Therapy | Mechanism of Synergy | Investigated in |
| PDT + Chemotherapy (e.g., Adriamycin, Methotrexate) | Potentiation of photodynamic effect, overcoming drug resistance. nih.govnih.gov | In vitro and in vivo models of lung and other cancers. nih.gov |
| PDT + Immunotherapy (e.g., Immune Checkpoint Inhibitors) | Induction of immunogenic cell death, enhancement of anti-tumor immune response. nih.govworldscientific.com | Preclinical models of gastric and breast cancer. nih.govworldscientific.com |
| PDT + PI3K/AKT/mTOR Pathway Inhibitors | Enhanced apoptosis and suppression of cell migration. nih.gov | Human esophageal squamous cell carcinoma cells. nih.gov |
Unraveling Complex Cellular and Molecular Networks in Photodynamic Action
A fundamental area of ongoing research is the elucidation of the complex cellular and molecular networks that are triggered by hematoporphyrin-mediated photodynamic therapy (PDT). nih.govspandidos-publications.com While it is well-established that the primary mechanism of PDT involves the generation of reactive oxygen species (ROS), particularly singlet oxygen, the downstream effects on cellular signaling pathways are multifaceted and not yet fully understood. patsnap.comspandidos-publications.com
Upon light activation, hematoporphyrin, localized within the cell, transfers energy to molecular oxygen, leading to the production of ROS. patsnap.com These highly reactive molecules can inflict damage on various cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through different mechanisms such as apoptosis, necrosis, and autophagy. nih.govnih.govspandidos-publications.com
Recent studies have begun to unravel the specific signaling pathways that are modulated by hematoporphyrin-PDT:
Apoptosis Induction : Hematoporphyrin-PDT has been shown to induce apoptosis by decreasing the mitochondrial membrane potential and activating caspase cascades. spandidos-publications.com The Bcl-2 family of proteins, which are key regulators of apoptosis, are also implicated in this process. nih.gov
PI3K/AKT/mTOR Pathway : Research has demonstrated that HPD-PDT can suppress the viability and migration of esophageal cancer cells by downregulating the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is crucial for cell growth, proliferation, and survival.
Immune Response Pathways : As mentioned earlier, PDT can trigger an anti-tumor immune response. This is mediated by the release of damage-associated molecular patterns (DAMPs) from dying tumor cells, which can activate immune cells. worldscientific.com
MicroRNA Regulation : Studies have identified specific microRNAs (miRNAs) that are differentially expressed following hematoporphyrin-PDT in glioma cells. spandidos-publications.com These miRNAs may play a significant role in regulating the apoptotic response and could be potential targets for enhancing the efficacy of PDT. spandidos-publications.com
A deeper understanding of these intricate cellular and molecular networks will be instrumental in optimizing PDT protocols, identifying biomarkers for predicting treatment response, and developing novel combination therapies that target key nodes in these pathways.
Q & A
Q. What are the established methods for synthesizing and purifying Hematoporphyrin hydrochloride in academic research?
this compound is synthesized via the acetic acid-sulfuric acid derivative method from heme, as described in early studies. Purification typically involves chromatographic techniques such as column chromatography to isolate the compound from impurities. Historical protocols emphasize using this compound prepared via the classic Nencki-Zaleski method, which avoids contamination from crude porphyrin mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- High-Performance Liquid Chromatography (HPLC) to assess purity (>92% as per recent standards).
- Proton Nuclear Magnetic Resonance (1H-NMR) for structural confirmation.
- Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns. These methods ensure batch-to-batch consistency, critical for reproducibility in photodynamic studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use personal protective equipment (PPE) , including gloves, lab coats, and eye protection.
- Avoid inhalation of dust or vapors; work in a fume hood.
- Store in airtight, light-resistant containers under refrigeration.
- Follow OSHA HCS 2012 guidelines for carcinogen handling (Category 2) and dispose of waste via approved facilities .
Advanced Research Questions
Q. How can photodynamic therapy (PDT) parameters be optimized for this compound in in vivo models?
Key variables include:
- Light dose : Adjust wavelength (e.g., 630 nm for deeper tissue penetration) and irradiance.
- Drug concentration : Preclinical studies in mice suggest 10 mg/mL as a baseline, with adjustments based on tumor size or target tissue.
- Timing : Administer light exposure during peak drug accumulation (typically 24–48 hours post-injection). Recent clinical studies on hematoporphyrin derivatives (e.g., HMME-PDT) highlight the importance of protocol standardization for efficacy and safety .
Q. What strategies resolve contradictions in historical data on this compound’s efficacy under varying thermal conditions?
Conflicting reports on heat’s role in photodynamic action (e.g., enhanced vs. reduced efficacy) require:
Q. How can researchers improve the stability and bioavailability of this compound in aqueous formulations?
Strategies include:
- pH adjustment : Maintain solutions at pH 7.4 to prevent aggregation.
- Encapsulation : Use liposomes or polymeric nanoparticles to enhance solubility and reduce photobleaching.
- Co-administration : Combine with antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation .
Q. What in vitro assays are recommended to study this compound’s interaction with heme-binding proteins?
- Affinity chromatography : Use immobilized this compound to isolate binding partners.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified proteins.
- Fluorescence quenching assays : Monitor changes in porphyrin fluorescence upon protein interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
